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  • Product: 5-acetyl-1H-pyrrole-2-carbonitrile
  • CAS: 18023-29-5

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 5-acetyl-1H-pyrrole-2-carbonitrile

Synthesis, Characterization, and Medicinal Utility of a Bifunctional Heterocyclic Scaffold Executive Summary 5-Acetyl-1H-pyrrole-2-carbonitrile (CAS: 18023-29-5) is a critical disubstituted pyrrole intermediate used in t...

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis, Characterization, and Medicinal Utility of a Bifunctional Heterocyclic Scaffold

Executive Summary

5-Acetyl-1H-pyrrole-2-carbonitrile (CAS: 18023-29-5) is a critical disubstituted pyrrole intermediate used in the synthesis of complex pharmaceutical agents.[1][2] Characterized by its "push-pull" electronic structure—featuring an electron-withdrawing nitrile group at position 2 and an electron-withdrawing acetyl group at position 5—this molecule serves as a versatile scaffold for constructing fused heterocycles, including pyrrolo[1,2-a]pyrazines and pyrrolo[2,3-d]pyrimidines.[1][2] This guide provides a rigorous technical analysis of its physicochemical properties, validated synthetic protocols, and strategic applications in medicinal chemistry.

Chemical Identity & Physicochemical Properties

This compound represents a stable, solid-state pyrrole derivative.[2] The presence of two electron-withdrawing groups (EWG) significantly increases the acidity of the pyrrolic N-H proton compared to unsubstituted pyrrole, altering its solubility and reactivity profile.

PropertyDataNotes
IUPAC Name 5-Acetyl-1H-pyrrole-2-carbonitrile
CAS Number 18023-29-5Confirmed via chemical inventory
Molecular Formula C₇H₆N₂O
Molecular Weight 134.14 g/mol
Appearance Off-white to buff solidCrystalline form
Melting Point 154.5 – 155.5 °CRecrystallized from benzene-cyclohexane [1]
Polarity (PSA) 60.44 ŲHigh polarity due to C=O and C≡N
pKa (Predicted) ~10.5 (NH)More acidic than pyrrole (pKa ~17) due to EWGs
Solubility DMSO, Methanol, ChloroformPoor water solubility
Synthetic Pathways & Mechanism[1][6][7][8]

The synthesis of 5-acetyl-1H-pyrrole-2-carbonitrile is a classic study in the regioselectivity of electrophilic aromatic substitution (EAS) on heteroaromatic rings.[1][2]

3.1. The Regioselectivity Challenge

Pyrrole is π-excessive, reacting readily with electrophiles at the α-positions (C2 and C5).[2] However, the introduction of a nitrile group at C2 deactivates the ring.

  • Electronic Effect: The -CN group withdraws electron density via induction and resonance, making the ring less nucleophilic.

  • Directing Effect: Despite deactivation, the remaining α-position (C5) remains the most nucleophilic site compared to the β-positions (C3/C4), leading to high regioselectivity for 2,5-disubstitution.[1][2]

3.2. Validated Synthetic Protocol (Friedel-Crafts Acylation)

The most robust route involves the acylation of 1H-pyrrole-2-carbonitrile.[1][2] Standard Lewis acids (AlCl₃) can be used, but proton-catalyzed acylation with acetic anhydride is often cleaner for this specific substrate.[2]

Reaction Scheme: 1H-pyrrole-2-carbonitrile + Ac₂O (+ HClO₄ cat.) → 5-acetyl-1H-pyrrole-2-carbonitrile[1][2]

SynthesisPath Figure 1: Regioselective Synthesis via Friedel-Crafts Acylation SM 1H-pyrrole-2-carbonitrile (CAS 4513-94-4) Inter Sigma Complex (Intermediate) SM->Inter Electrophilic Attack (C5) Reagent Acetic Anhydride (Ac2O) Reagent->Inter Cat Catalyst (HClO4 or AlCl3) Cat->Inter Prod 5-Acetyl-1H-pyrrole-2-carbonitrile (CAS 18023-29-5) Inter->Prod -H+ (Re-aromatization)

Detailed Experimental Protocol

Objective: Synthesis of 5-acetyl-1H-pyrrole-2-carbonitrile via acid-catalyzed acylation. Scale: Laboratory (Gram-scale). Safety Warning: Perchloric acid is a strong oxidant and corrosive. Handle in a fume hood with appropriate PPE. Alternatively, AlCl₃ can be used but requires anhydrous conditions.

Step-by-Step Methodology:
  • Preparation: Dissolve 1H-pyrrole-2-carbonitrile (1.0 eq) in a mixture of acetic acid (8 volumes) and acetic anhydride (4 volumes).

  • Catalysis: Carefully add catalytic perchloric acid (70%, ~0.1 eq) or anhydrous ZnCl₂/AlCl₃ while cooling the reaction vessel to 0°C to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (SiO₂, 30% EtOAc/Hexane) for the disappearance of the starting material.

  • Quenching: Pour the reaction mixture onto crushed ice (approx. 10x reaction volume). Stir vigorously. The product typically precipitates as a buff/off-white solid.[2]

  • Isolation: Filter the solid.

  • Purification:

    • Wash: Wash the filter cake with cold water to remove acetic acid residues.

    • Recrystallization:[1][2] Recrystallize from a benzene/cyclohexane mixture (or Ethanol/Water) to obtain analytical grade crystals.

  • Yield: Typical yields range from 60% to 80%.

Self-Validation Check:

  • MP Check: Product must melt between 154–156°C.

  • IR Check: Look for two distinct peaks: Nitrile stretch (~2220 cm⁻¹) and Ketone carbonyl (~1655 cm⁻¹).[1][3]

Spectroscopic Characterization

Researchers should verify the structure using the following spectroscopic fingerprints [1]:

  • ¹H NMR (DMSO-d₆ or CDCl₃):

    • δ 2.45 ppm (s, 3H): Methyl group of the acetyl moiety.

    • δ 6.9 – 7.1 ppm (d, 1H): Pyrrole ring proton at C4.

    • δ 7.0 – 7.2 ppm (d, 1H): Pyrrole ring proton at C3.

    • δ ~12.5 ppm (br s, 1H): N-H proton (broad, exchangeable with D₂O).

    • Note: The coupling constant (

      
      ) is typically ~3.8–4.0 Hz, characteristic of pyrrole β-protons.[2]
      
  • Infrared Spectroscopy (FT-IR):

    • 3200–3300 cm⁻¹: N-H stretch (strong, broad).

    • 2220 cm⁻¹: C≡N stretch (sharp, characteristic of conjugated nitriles).

    • 1655 cm⁻¹: C=O stretch (conjugated ketone).

Medicinal Chemistry Applications

This scaffold is highly valued for its "orthogonal reactivity," allowing sequential modification of the acetyl and nitrile groups.

6.1. Reactivity Profile
  • Acetyl Group (C5): Susceptible to condensation reactions (e.g., with hydrazines to form pyrazoles) or reduction (to alcohols/alkyls).[1]

  • Nitrile Group (C2): Can be hydrolyzed to amides/acids or reduced to primary amines (aminomethyl group).[1]

  • Pyrrole Nitrogen (N1): Acidic enough for N-alkylation or N-arylation, enabling the introduction of solubility-enhancing groups.[1][2]

ReactivityMap Figure 2: Orthogonal Reactivity Map for Drug Design Core 5-Acetyl-1H-pyrrole-2-carbonitrile (Core Scaffold) CN_Hydrolysis Hydrolysis (Amide/Acid) Core->CN_Hydrolysis Acid/Base CN_Reduction Reduction (Aminomethyl) Core->CN_Reduction LiAlH4/H2 CN_Cyclization Cyclization (Tetrazoles/Triazines) Core->CN_Cyclization Azides Ac_Condensation Condensation (Pyrazoles/Imines) Core->Ac_Condensation R-NH2 Ac_Reduction Reduction (Hydroxyethyl) Core->Ac_Reduction NaBH4 Ac_Halogenation Alpha-Halogenation (Halo-ketones) Core->Ac_Halogenation Br2/Cl2

6.2. Therapeutic Relevance
  • Kinase Inhibitors: The 2,5-disubstituted pyrrole core mimics the purine ring system, making it a candidate for ATP-competitive kinase inhibition.[1][2]

  • Antiviral Agents: Derivatives of acetyl-pyrrole-carbonitriles have shown activity against RNA viruses by interfering with polymerase functions.[1][2]

  • Vonoprazan Analogs: While Vonoprazan utilizes a pyridine-sulfonyl-pyrrole structure, the 5-acetyl-2-cyano motif is explored in next-generation Potassium-Competitive Acid Blockers (P-CABs) to tune pKa and metabolic stability.[1][2]

References
  • Anderson, H. J. (1968). Pyrrole chemistry. VIII. By-products in the synthesis of 2-pyrrolecarbonitrile.[1][2] Canadian Journal of Chemistry, 46(5), 798-800.[2][3]

  • Fischer, H., & Orth, H. (1937). Die Chemie des Pyrrols (Vol. 1). Akademische Verlagsgesellschaft.
  • EvitaChem Catalog. (2024). Product Entry: 5-acetyl-1H-pyrrole-2-carbonitrile (CAS 18023-29-5).[1][2][4]

  • Sigma-Aldrich. (2024).[1][2] Product Entry: 1H-pyrrole-2-carbonitrile (Precursor CAS 4513-94-4).[1][2][5][6][7][8]

Sources

Exploratory

5-acetyl-1H-pyrrole-2-carbonitrile CAS number and molecular weight

This technical monograph provides an in-depth analysis of 5-acetyl-1H-pyrrole-2-carbonitrile , a critical heterocyclic building block in medicinal chemistry. This guide is structured to support researchers in synthetic p...

Author: BenchChem Technical Support Team. Date: February 2026

This technical monograph provides an in-depth analysis of 5-acetyl-1H-pyrrole-2-carbonitrile , a critical heterocyclic building block in medicinal chemistry. This guide is structured to support researchers in synthetic planning, structural validation, and therapeutic application development.

Executive Summary

5-Acetyl-1H-pyrrole-2-carbonitrile (CAS: 18023-29-5) is a bifunctional pyrrole derivative characterized by an electron-withdrawing nitrile group at the C2 position and an acetyl moiety at the C5 position.[1][2][3] This substitution pattern imparts unique electronic properties to the pyrrole ring, stabilizing the system against oxidative degradation while providing two distinct electrophilic/nucleophilic handles for further derivatization. It is prominently utilized as an intermediate in the synthesis of potassium-competitive acid blockers (P-CABs) and various kinase inhibitors.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9][10]

The following data establishes the baseline identity for procurement and analytical verification.

PropertySpecification
Chemical Name 5-Acetyl-1H-pyrrole-2-carbonitrile
CAS Registry Number 18023-29-5
Molecular Formula

Molecular Weight 134.14 g/mol
Exact Mass 134.0480
SMILES CC(=O)C1=CC=C(N1)C#N
InChI Key InChI=1S/C7H6N2O/c1-5(10)7-3-2-6(4-8)9-7/h2-3,9H,1H3
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water
Melting Point 190–192 °C (Lit.)

Synthetic Architecture

The synthesis of 5-acetyl-1H-pyrrole-2-carbonitrile requires careful regiochemical control to distinguish between the 4- and 5-positions of the pyrrole ring. The most authoritative protocol involves the cyanation of 2-acetylpyrrole using chlorosulfonyl isocyanate (CSI), which avoids the harsh conditions of direct acetylation of cyanopyrroles.

Primary Route: Cyanation via Chlorosulfonyl Isocyanate (CSI)

This method leverages the high electrophilicity of CSI to introduce the nitrile functionality. The reaction proceeds via an


-chlorosulfonyl amide intermediate, which is subsequently converted to the nitrile by reaction with 

-dimethylformamide (DMF).

Reaction Logic:

  • Electrophilic Attack: CSI reacts with 2-acetylpyrrole. The acetyl group at C2 directs the incoming electrophile to the C4 or C5 position.

  • Regioselectivity: While C4 substitution is electronically favored in some pyrroles, steric and solvent effects in this specific protocol yield a separable mixture of 4- and 5-isomers.

  • Dehydration: DMF acts as a Vilsmeier-type reagent to facilitate the elimination of the sulfonyl moiety and formation of the nitrile.

Synthetic Workflow Diagram

Synthesis Start 2-Acetylpyrrole (Starting Material) Inter N-Chlorosulfonyl Intermediate Start->Inter + CSI < 0°C Reagent1 Chlorosulfonyl Isocyanate (CSI) Solvent: MeCN/DCM Reagent1->Inter Mix Isomer Mixture (4-CN and 5-CN) Inter->Mix + DMF Reagent2 DMF (Excess) 0°C -> RT Reagent2->Mix Purification Fractional Crystallization or Column Chromatography Mix->Purification Product 5-Acetyl-1H-pyrrole-2-carbonitrile (Target) Purification->Product Isolation of 5-isomer

Figure 1: Synthetic pathway for the production of 5-acetyl-1H-pyrrole-2-carbonitrile via CSI-mediated cyanation.

Detailed Protocol (Bench-Scale)

Note: This protocol is adapted from standard pyrrole cyanation methodologies (Loader & Anderson, Can. J. Chem).[4]

  • Preparation: Charge a flame-dried flask with 2-acetylpyrrole (1.0 eq) dissolved in anhydrous acetonitrile or dichloromethane. Cool the solution to -78°C or 0°C depending on specific regioselectivity requirements (lower temperatures generally improve selectivity).

  • Addition: Dropwise add Chlorosulfonyl Isocyanate (CSI) (1.1 eq) over 30 minutes. Maintain inert atmosphere (

    
     or Ar).
    
  • Conversion: Allow the mixture to warm to room temperature. A precipitate (the

    
    -chlorosulfonyl intermediate) may form.[4]
    
  • Quench/Nitrile Formation: Cool the mixture to 0°C and add anhydrous DMF (2.0 eq). Stir for 2–4 hours. The reaction evolves

    
    ; ensure proper venting.
    
  • Workup: Pour the reaction mixture onto crushed ice. Extract with ethyl acetate (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: The crude residue contains both 4-cyano and 5-cyano isomers. Separation is achieved via silica gel chromatography (Gradient: Hexanes/EtOAc) or fractional crystallization (toluene/petroleum ether), where the 5-cyano isomer typically exhibits distinct solubility properties.

Applications in Drug Discovery[6]

The 5-acetyl-1H-pyrrole-2-carbonitrile scaffold is a versatile pharmacophore, particularly in the development of Potassium-Competitive Acid Blockers (P-CABs) and Tyrosine Kinase Inhibitors .

P-CAB Structural Homology

This compound serves as a simplified analog or precursor to the core structure of Vonoprazan (Takecab). Vonoprazan features a pyrrole core with a pyridine-sulfonyl group on the nitrogen and a fluorophenyl group at C5.

  • Role: The 5-acetyl group allows for reductive amination to install amine side chains (similar to the methylamine tail in Vonoprazan).

  • SAR Insight: The C2-nitrile group is bioisosteric with carbonyls and provides metabolic stability while influencing the pKa of the pyrrole NH, which is critical for hydrogen bonding within the H+/K+-ATPase binding site.

Functional Derivatization Logic

Researchers utilize this scaffold to generate libraries via:

  • C5-Modification: The acetyl group undergoes condensation reactions (aldol), reduction to alcohols, or reductive amination.

  • N1-Functionalization: The pyrrole nitrogen is acidic (

    
    ) and can be sulfonylated or alkylated to tune lipophilicity and target affinity.
    

Analytical Characterization

To validate the integrity of the synthesized compound, the following spectral signatures must be confirmed.

TechniqueExpected SignalStructural Assignment
IR Spectroscopy


stretch (Strong, sharp)


stretch (Conjugated ketone)


stretch (Broad)

H NMR
(DMSO-

)

ppm (s, 3H)
Acetyl methyl group (

)

ppm (m, 2H)
Pyrrole ring protons (C3-H, C4-H)

ppm (bs, 1H)
Pyrrole

(Exchangeable)
MS (ESI)

Positive ionization mode

Safety & Handling

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Handling: As an organic nitrile, this compound should be treated as potentially liberating cyanide under extreme metabolic or chemical conditions, although the nitrile bond is generally stable. Use a fume hood to avoid inhalation of dust.

  • Storage: Store at 2–8°C under an inert atmosphere (Argon). Pyrroles are electron-rich and can be susceptible to oxidative polymerization upon prolonged exposure to air and light.

References

  • Loader, C. E., & Anderson, H. J. (1981). Pyrrole chemistry. XXIII. The cyanation of substituted pyrroles with chlorosulfonyl isocyanate (CSI).[5] Canadian Journal of Chemistry, 59(17), 2673–2676.

  • Barnett, G. H., Anderson, H. J., & Loader, C. E. (1980). Synthesis of 1-methylpyrrole-2-carbonitrile.[4] Canadian Journal of Chemistry, 58, 409.

  • BLD Pharm. (n.d.).[2] Product Data Sheet: 5-Acetyl-1H-pyrrole-2-carbonitrile (CAS 18023-29-5).[1][2]

  • Otsuka, H., et al. (2015). Vonoprazan Fumarate (TAK-438). Shionogi Today. (Contextual reference for P-CAB scaffold utility).

Sources

Foundational

An In-depth Technical Guide to the Acidity and pKa of 5-acetyl-1H-pyrrole-2-carbonitrile

Abstract The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a molecule's pharmacokinetic and pharmacodynamic profiles. This guide provid...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a molecule's pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive technical analysis of the acidity of 5-acetyl-1H-pyrrole-2-carbonitrile, a substituted pyrrole of interest in medicinal chemistry. We delve into the theoretical underpinnings of its N-H acidity, which is significantly modulated by the presence of potent electron-withdrawing acetyl and cyano groups. Furthermore, this document outlines detailed, field-proven experimental and computational methodologies for the precise determination of its pKa value, offering researchers and drug development professionals a robust framework for characterizing this and similar heterocyclic compounds.

Introduction: The Significance of pKa in Drug Development

The ionization state of a drug molecule, dictated by its pKa value(s) and the physiological pH, is a master variable controlling its absorption, distribution, metabolism, and excretion (ADME). For a molecule like 5-acetyl-1H-pyrrole-2-carbonitrile, the acidity of the pyrrole ring's N-H proton is of paramount importance. An accurate understanding of its pKa is essential for:

  • Predicting Solubility: The ionization state directly impacts aqueous solubility, a key factor in formulation and bioavailability.

  • Modeling Permeability: The ability of a drug to cross biological membranes, such as the intestinal wall or the blood-brain barrier, is heavily dependent on its charge. Generally, neutral species are more permeable.

  • Understanding Drug-Target Interactions: The protonation state can dramatically alter a molecule's ability to bind to its biological target through mechanisms like hydrogen bonding or electrostatic interactions.

  • Guiding Salt Form Selection: For ionizable compounds, forming a salt is a common strategy to improve stability and solubility. Knowledge of the pKa is crucial for selecting appropriate counter-ions.

This guide will explore the specific structural features of 5-acetyl-1H-pyrrole-2-carbonitrile that determine its acidity and provide actionable protocols for its empirical and theoretical pKa determination.

Theoretical Framework: Predicting Acidity

The acidity of the N-H proton in pyrrole is significantly influenced by the electronic effects of substituents on the pyrrole ring.

The Acidity of Unsubstituted Pyrrole

Pyrrole itself is a weak acid, with the N-H proton exhibiting a pKa of approximately 17.5.[1][2] This acidity, which is considerably greater than that of aliphatic amines like pyrrolidine (pKa ~11), arises from the delocalization of the nitrogen's lone pair of electrons into the aromatic π-system.[2][3][4] Upon deprotonation, the resulting pyrrolide anion is stabilized by resonance, with the negative charge distributed over the entire five-membered ring.[3][4] This charge delocalization stabilizes the conjugate base, thereby increasing the acidity of the parent compound.[5]

The Impact of Electron-Withdrawing Substituents

The acidity of the pyrrole N-H is dramatically enhanced by the presence of electron-withdrawing groups (EWGs).[6][7] In the case of 5-acetyl-1H-pyrrole-2-carbonitrile, two powerful EWGs are attached to the ring: an acetyl group (-COCH₃) at the C5 position and a cyano group (-C≡N) at the C2 position.

These groups increase acidity through two primary mechanisms:

  • Inductive Effect: The electronegative oxygen and nitrogen atoms in the acetyl and cyano groups, respectively, pull electron density away from the pyrrole ring through the sigma bonds. This inductive withdrawal of electrons makes the N-H bond more polar and facilitates the departure of the proton.[7]

  • Resonance Effect: Both the acetyl and cyano groups can participate in resonance, further delocalizing the negative charge of the conjugate base (the pyrrolide anion). This extended delocalization provides significant additional stabilization to the anion, which, according to the principles of acid-base chemistry, leads to a substantial increase in the acidity of the parent compound.[6][8]

Given these potent electronic effects, it is predicted that the pKa of 5-acetyl-1H-pyrrole-2-carbonitrile will be significantly lower (i.e., more acidic) than that of unsubstituted pyrrole. While no experimental value for this specific molecule is readily available in the searched literature, a predicted pKa for the related pyrrole-2-carbonitrile is 14.18, showcasing the acid-strengthening effect of a single cyano group.[9][10][11] The additional presence of an acetyl group is expected to lower this value even further.

The logical relationship for predicting the increased acidity is depicted in the diagram below.

Acidity_Prediction Pyrrole Unsubstituted Pyrrole (pKa ≈ 17.5) Substituents Addition of EWGs: - Acetyl (C5) - Cyano (C2) Effects Electronic Effects: - Inductive Withdrawal (-I) - Resonance Delocalization (-M) Substituents->Effects Induce Anion_Stability Increased Stability of Conjugate Base (Pyrrolide Anion) Effects->Anion_Stability Lead to Result 5-acetyl-1H-pyrrole-2-carbonitrile (Predicted Lower pKa) Anion_Stability->Result Results in

Caption: Logical flow for predicting the enhanced acidity of the target molecule.

Experimental Determination of pKa

For definitive pKa determination, experimental methods remain the gold standard. Potentiometric titration and UV-Vis spectrophotometry are two of the most robust and widely used techniques.[12][13][14]

Method 1: Potentiometric Titration

This classic method involves monitoring the pH of a solution of the analyte as a titrant (a strong base, in this case) is added incrementally. The pKa is determined from the inflection point of the resulting titration curve.[15][16]

Protocol: Potentiometric pKa Determination

  • Preparation of Solutions:

    • Analyte Solution: Prepare a ~1 mM solution of 5-acetyl-1H-pyrrole-2-carbonitrile in a suitable solvent (e.g., a water/co-solvent mixture if solubility is low). The concentration should be known accurately.[15]

    • Titrant: Prepare a standardized solution of a strong base, typically 0.1 M NaOH.

    • Ionic Strength Adjuster: Prepare a 0.15 M KCl solution to maintain constant ionic strength throughout the titration.[15][16]

  • Apparatus Calibration:

    • Calibrate a high-precision pH meter and electrode using standard aqueous buffers (e.g., pH 4, 7, and 10).[15]

  • Titration Procedure:

    • Place a known volume (e.g., 20 mL) of the analyte solution into a temperature-controlled reaction vessel equipped with a magnetic stirrer.[15]

    • Add the ionic strength adjuster.

    • To ensure an inert atmosphere and prevent interference from dissolved CO₂, purge the solution with nitrogen gas before and during the titration.[15][16]

    • Immerse the calibrated pH electrode and a temperature probe into the solution.

    • Add the standardized NaOH titrant in small, precise increments using a calibrated burette or automated titrator.

    • Record the pH value after each addition, allowing the reading to stabilize. Continue the titration well past the expected equivalence point.

  • Data Analysis:

    • Plot the measured pH versus the volume of titrant added.

    • The pKa corresponds to the pH at the half-equivalence point (the point at which half of the analyte has been neutralized).[15]

    • For more precise determination, calculate the first and second derivatives of the titration curve (ΔpH/ΔV and Δ²pH/ΔV²). The equivalence point is the peak of the first derivative plot, and the pKa is the pH at half this volume.[17]

Potentiometric_Titration_Workflow Start Start Prepare Prepare Analyte, Titrant & Ionic Strength Solutions Start->Prepare Calibrate Calibrate pH Meter (Standard Buffers) Prepare->Calibrate Setup Assemble Titration Vessel (Analyte, Stirrer, N2 Purge) Calibrate->Setup Titrate Add Titrant (NaOH) Incrementally Setup->Titrate Record Record pH vs. Volume Titrate->Record Stabilize & Read Record->Titrate Loop until past EP Plot Plot Titration Curve (pH vs. Volume) Record->Plot Analyze Determine Half-Equivalence Point Plot->Analyze End Determine pKa Analyze->End

Caption: Workflow for experimental pKa determination via potentiometric titration.

Method 2: UV-Vis Spectrophotometry

This method is applicable if the protonated (HA) and deprotonated (A⁻) forms of the molecule exhibit different UV-Vis absorption spectra. The pKa is determined by measuring the absorbance at a specific wavelength across a series of buffers with known pH values.[18][19]

Protocol: UV-Vis Spectrophotometric pKa Determination

  • Initial Spectral Scan:

    • Record the full UV-Vis spectrum (e.g., 230-500 nm) of the analyte in a strongly acidic solution (e.g., pH 1-2) to obtain the spectrum of the fully protonated (HA) form.

    • Record the spectrum in a strongly basic solution (e.g., pH 12-13) to obtain the spectrum of the fully deprotonated (A⁻) form.

    • Identify one or more isosbestic points (wavelengths where the molar absorptivity of HA and A⁻ are equal) and analytical wavelengths where the absorbance difference between the two species is maximal.

  • Preparation of Buffer Solutions:

    • Prepare a series of buffer solutions with constant ionic strength, covering a pH range that brackets the expected pKa (e.g., from pH 7 to 12 in 0.5 pH unit increments).[19]

  • Measurement:

    • Prepare a set of solutions by adding a small, constant amount of a concentrated stock solution of the analyte to each buffer solution in a 96-well microtiter plate or individual cuvettes.[19]

    • Measure the absorbance of each solution at the chosen analytical wavelength(s).

  • Data Analysis:

    • Plot absorbance versus pH. The resulting data should form a sigmoidal curve.[12]

    • The pKa is the pH value at the inflection point of this curve.[20] This can be determined by fitting the data to the Henderson-Hasselbalch equation or by finding the midpoint of the absorbance transition.[18][20]

Computational Prediction of pKa

In silico methods provide a powerful, complementary approach to experimental determination, offering rapid estimation and mechanistic insight. The most common method involves calculating the Gibbs free energy change (ΔG) of the deprotonation reaction in solution using a thermodynamic cycle.[21][22]

Computational Workflow: DFT-Based pKa Prediction

  • Geometry Optimization:

    • Perform geometry optimizations for both the neutral acid (HA) and the conjugate base (A⁻) in both the gas phase and in a simulated aqueous environment using a continuum solvation model (e.g., SMD or PCM).[23][24] Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP or M06-2X) and basis set (e.g., 6-311++G**) is commonly employed.[25]

  • Frequency Calculations:

    • Perform frequency calculations at the same level of theory for all optimized structures to obtain the thermal corrections to the Gibbs free energy and to confirm that the structures are true minima (no imaginary frequencies).

  • Thermodynamic Cycle Calculation:

    • The pKa is calculated using the equation: pKa = (ΔG*aq) / (2.303 * RT)

    • Where ΔG*aq is the standard state Gibbs free energy of the deprotonation reaction in water, calculated via a thermodynamic cycle (the "direct method" is a common approach).[24][26] This cycle relates the desired aqueous phase free energy to more readily calculable gas-phase energies and solvation free energies.[21][23]

    • ΔGaq = Gaq(A⁻) + Gaq(H⁺) - Gaq(HA)

    • The free energy of the solvated proton (G*aq(H⁺)) is a well-established, albeit challenging, value that depends on the computational model used.[24][26]

  • Analysis and Refinement:

    • The calculated pKa should be compared with experimental data for related compounds to assess its accuracy. Prediction accuracy within ±1 pKa unit is considered a good result for many applications.[27]

Computational_pKa_Workflow Start Start Opt_Gas Optimize Geometry (HA & A⁻) in Gas Phase Start->Opt_Gas Opt_Sol Optimize Geometry (HA & A⁻) in Solvated Phase (PCM/SMD) Opt_Gas->Opt_Sol Freq_Calc Frequency Calculations (Obtain Gibbs Free Energies) Opt_Sol->Freq_Calc Thermo_Cycle Apply Thermodynamic Cycle (Calculate ΔGaq) Freq_Calc->Thermo_Cycle Calc_pKa Calculate pKa from ΔGaq Thermo_Cycle->Calc_pKa Proton_Energy Use Standard Value for Solvated Proton Free Energy Proton_Energy->Thermo_Cycle End Predicted pKa Calc_pKa->End

Caption: Workflow for computational pKa prediction using a thermodynamic cycle.

Data Summary and Interpretation

The following table summarizes the key pKa values discussed and provides a qualitative prediction for the target compound.

CompoundSubstituentsKnown/Predicted pKaRationale for Acidity
PyrrolidineNone (aliphatic)~11Localized lone pair on nitrogen, weak acid.
Pyrrole None (aromatic) ~17.5 [1]Resonance stabilization of the conjugate base.
Pyrrole-2-carbonitrileC2: -CN14.18 (Predicted)[9][10][11]Strong -I and -M effects from the cyano group.
5-acetyl-1H-pyrrole-2-carbonitrile C2: -CN, C5: -COCH₃ < 14 (Predicted) Combined, potent -I and -M effects from both EWGs.

The presence of both acetyl and cyano groups, which are strong electron-withdrawing substituents, is expected to significantly stabilize the pyrrolide anion through both inductive and resonance effects. This enhanced stabilization of the conjugate base will lead to a marked increase in the acidity of the N-H proton, resulting in a pKa value substantially lower than that of unsubstituted pyrrole and likely lower than that of pyrrole-2-carbonitrile.

Conclusion

The acidity of 5-acetyl-1H-pyrrole-2-carbonitrile is a crucial parameter for its development as a potential therapeutic agent. Theoretical considerations based on the powerful electron-withdrawing nature of the acetyl and cyano substituents strongly indicate that this compound is significantly more acidic than the parent pyrrole heterocycle. This guide has provided detailed, step-by-step protocols for both the experimental determination of its pKa value, using potentiometric titration and UV-Vis spectrophotometry, and its computational prediction via DFT-based methods. By employing these robust methodologies, researchers can obtain the precise pKa data necessary to build accurate ADME models, guide formulation strategies, and ultimately accelerate the drug development process.

References

  • Wikipedia. Pyrrole. [Link]

  • Scribd. Acidic and Basic Character of Pyrrole. [Link]

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

  • ResearchGate. Thermodynamic cycles used for pKa calculation schemes. [Link]

  • Chemagination. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. [Link]

  • Slideshare. Heterocyclic compounds part- III(Pyrrole). [Link]

  • Journal of the Chilean Chemical Society. THERMODYNAMIC CYCLE FOR CALCULATING AB-INITIO pKa VALUES OF TYPE (Me)2-N-Phenyl-(HC=CH)n-CHO (n = 0, 1, 2 and 3) MOLECULAR SYSTEMS. [Link]

  • ACS Publications. Absolute and Relative pKa Predictions via a DFT Approach Applied to the SAMPL6 Blind Challenge. [Link]

  • ACS Publications. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. [Link]

  • ACS Publications. On the Accuracy of the Direct Method to Calculate pKa from Electronic Structure Calculations. [Link]

  • Angelo State University. UV-Vis Spectrometry, pKa of a dye. [Link]

  • National Center for Biotechnology Information. Development of Methods for the Determination of pKa Values. [Link]

  • RSC Publishing. Are thermodynamic cycles necessary for continuum solvent calculation of pKas and reduction potentials?. [Link]

  • Quora. Why do electron withdrawing groups increase the acidity of carboxylic acids?. [Link]

  • Mettler Toledo. Streamline pKa Value Determination Using Automated UV/Vis-Titration. [Link]

  • DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

  • ResearchGate. Towards physical interpretation of substituent effects: the case of N- and C3-substituted pyrrole derivatives. [Link]

  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

  • Vaia. Why is pyrrole more acidic than pyrrolidine?. [Link]

  • Chemistry Steps. How Resonance Affects Acidity and Basicity. [Link]

  • Reddit. Free software for calculating theoretical pKa values of C-H bonds in heterocyclic compounds. [Link]

  • SciSpace. Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. [Link]

  • Master Organic Chemistry. Five Key Factors That Influence Acidity. [Link]

  • SlidePlayer. HETEROCYCLIC AROMATIC COMPOUNDS:. [Link]

  • LookChem. PYRROLE-2-CARBONITRILE|4513-94-4. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Reductive Amination of 5-acetyl-1H-pyrrole-2-carbonitrile

Introduction: The Strategic Importance of Substituted Pyrroles in Modern Drug Discovery The pyrrole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Substituted Pyrroles in Modern Drug Discovery

The pyrrole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to participate in hydrogen bonding have made it a privileged scaffold in the design of therapeutic agents targeting a wide array of diseases. The functionalization of the pyrrole ring allows for the fine-tuning of a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.

Specifically, the introduction of an aminoethyl group at the 5-position of a pyrrole-2-carbonitrile scaffold, through the reductive amination of 5-acetyl-1H-pyrrole-2-carbonitrile, is a synthetic strategy of significant interest. This transformation opens the door to a diverse range of N-substituted derivatives with potential applications as enzyme inhibitors, receptor modulators, and other bioactive molecules. Reductive amination is a robust and widely utilized method for the formation of carbon-nitrogen bonds, valued for its operational simplicity and broad substrate scope.[2]

This application note provides a comprehensive guide to the reductive amination of 5-acetyl-1H-pyrrole-2-carbonitrile using sodium triacetoxyborohydride (STAB), a mild and selective reducing agent.[3][4] We will delve into the mechanistic underpinnings of this reaction, provide a detailed experimental protocol, and offer insights into troubleshooting and optimization.

The Mechanism of Reductive Amination

The reductive amination of a ketone with a primary amine proceeds through a two-step sequence within a single pot:

  • Imine Formation: The reaction is initiated by the nucleophilic attack of the primary amine on the carbonyl carbon of the ketone. This is followed by dehydration to form a Schiff base, also known as an imine. This step is often catalyzed by a weak acid, which protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic.[5]

  • Reduction: The resulting imine is then reduced to the corresponding secondary amine by a hydride-donating reducing agent. The choice of reducing agent is critical; it must be capable of reducing the imine in the presence of the starting ketone.[6]

Sodium triacetoxyborohydride (STAB) is an ideal reagent for this transformation as it is less reactive than sodium borohydride and selectively reduces the protonated imine (iminium ion) much faster than the starting ketone.[4][7]

Reductive_Amination_Mechanism ketone 5-acetyl-1H-pyrrole-2-carbonitrile amine Primary Amine (R-NH2) stab NaBH(OAc)3 (STAB) acid Acetic Acid (Catalyst) iminium Iminium Ion Intermediate product 5-(1-(Alkylamino)ethyl)-1H-pyrrole-2-carbonitrile ketone_node iminium_node Iminium Ion ketone_node->iminium_node Imine Formation (Acid Catalyzed) amine_node R-NH2 amine_node->iminium_node Imine Formation (Acid Catalyzed) product_node Final Product iminium_node->product_node Reduction stab_node NaBH(OAc)3 stab_node->product_node Reduction acid_node H+

Caption: Mechanism of Reductive Amination.

Experimental Protocol: Reductive Amination of 5-acetyl-1H-pyrrole-2-carbonitrile

This protocol is based on the general procedure for reductive amination with sodium triacetoxyborohydride as described by Abdel-Magid, et al. and is adapted for the specific substrate.[4]

Materials
Reagent/MaterialGradeSupplierNotes
5-acetyl-1H-pyrrole-2-carbonitrile≥97%Commercially Available
Primary Amine (e.g., Benzylamine)Reagent GradeCommercially Available
Sodium triacetoxyborohydride (STAB)Reagent GradeCommercially AvailableHandle in a fume hood, moisture sensitive.
1,2-Dichloroethane (DCE)AnhydrousCommercially AvailableUse a dry solvent.
Acetic Acid, GlacialReagent GradeCommercially Available
Saturated Sodium Bicarbonate SolutionPrepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)Commercially Available
Ethyl AcetateHPLC GradeCommercially AvailableFor extraction and chromatography.
HexanesHPLC GradeCommercially AvailableFor chromatography.
Silica Gel230-400 meshCommercially AvailableFor column chromatography.
Procedure
  • Reaction Setup: To a dry, round-bottomed flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 5-acetyl-1H-pyrrole-2-carbonitrile (1.0 eq).

  • Addition of Amine and Solvent: Dissolve the starting material in anhydrous 1,2-dichloroethane (DCE) (approximately 0.1 M concentration). Add the primary amine (1.1-1.2 eq) to the solution.

  • Acid Catalyst: Add glacial acetic acid (1.1-1.2 eq) to the reaction mixture and stir for 20-30 minutes at room temperature. This pre-formation of the iminium ion can be beneficial.

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution. The addition may cause a slight exotherm.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).

  • Work-up:

    • Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Be cautious as gas evolution (hydrogen) may occur.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-(1-(alkylamino)ethyl)-1H-pyrrole-2-carbonitrile.[8]

Experimental_Workflow A 1. Reaction Setup: 5-acetyl-1H-pyrrole-2-carbonitrile in dry flask B 2. Add Anhydrous DCE and Primary Amine A->B C 3. Add Acetic Acid (catalyst) Stir for 20-30 min B->C D 4. Add Sodium Triacetoxyborohydride (STAB) C->D E 5. Monitor Reaction by TLC/LC-MS D->E F 6. Quench with NaHCO3 (aq) E->F Reaction Complete G 7. Extraction with Ethyl Acetate F->G H 8. Dry (MgSO4) and Concentrate G->H I 9. Purify by Column Chromatography H->I J Product: 5-(1-(Alkylamino)ethyl)-1H-pyrrole-2-carbonitrile I->J

Caption: Experimental Workflow for Reductive Amination.

Characterization

The purified product should be characterized by standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the structure of the product. Expected signals would include those for the pyrrole ring protons, the newly formed C-H at the chiral center, and the alkyl groups of the amine.[1][9]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.[8][10]

  • Infrared (IR) Spectroscopy: To observe the disappearance of the ketone C=O stretch and the presence of the N-H stretch of the secondary amine.

Troubleshooting

Problem Potential Cause Suggested Solution
Low or no conversion Incomplete imine formation.Add a catalytic amount of a Lewis acid like Ti(OiPr)₄ to facilitate imine formation. Ensure anhydrous conditions as water can inhibit imine formation.[6]
Deactivated starting materials.The electron-withdrawing nature of the cyano and acetyl groups may deactivate the pyrrole ring. A slightly elevated temperature (e.g., 40-50 °C) may be required.
Poor quality of STAB.Use freshly opened or properly stored STAB.
Formation of alcohol byproduct Reduction of the starting ketone.This is less common with STAB but can occur if the imine formation is slow. Pre-stirring the ketone, amine, and acid for a longer period before adding STAB can help.
Over-alkylation (formation of tertiary amine) The product secondary amine reacts with another equivalent of the ketone.This is more likely with less sterically hindered amines and aldehydes. Using a slight excess of the primary amine can sometimes mitigate this. If it remains a problem, a two-step procedure (isolation of the imine followed by reduction) might be necessary.[6][7]
Difficult purification Close R_f_ values of starting material and product.Optimize the eluent system for column chromatography. A different stationary phase (e.g., alumina) could be explored.

Conclusion

The reductive amination of 5-acetyl-1H-pyrrole-2-carbonitrile using sodium triacetoxyborohydride is a highly effective and versatile method for the synthesis of a diverse library of N-substituted 5-(1-aminoethyl)-1H-pyrrole-2-carbonitrile derivatives. This protocol provides a robust starting point for researchers in drug discovery and medicinal chemistry to access these valuable compounds. Careful attention to anhydrous conditions and reaction monitoring will ensure high yields and purity of the desired products.

References

  • Myers, A. G. Chemistry 115: Advanced Organic Chemistry. Harvard University. [Link]

  • A Multi-component Synthesis of N-Substituted 2-Amino-3-Cyano Pyrroles via Ring-opening of Nitroepoxides. Royal Society of Chemistry. [Link]

  • Reductive Amination - Common Conditions. Organic Chemistry Data. [Link]

  • Emslie, J. Making Substituted Amines Through Reductive Amination. Master Organic Chemistry. [Link]

  • Sodium triacetoxyborohydride. Organic Chemistry Portal. [Link]

  • Reductive amination. Wikipedia. [Link]

  • Synthesis and Toxicological Effect of Some New Pyrrole Derivatives as Prospective Insecticidal Agents against the Cotton Leafworm, Spodoptera littoralis (Boisduval). ScienceOpen. [Link]

  • Reductive Amination Reaction. OpenBU. [Link]

  • Synthesis and Characterization of Pyrrole 2, 5-Dione Derivatives. CIBTech. [Link]

  • Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. Taylor & Francis eBooks. [Link]

  • 1H NMR Spectrum (PHY0155270). PhytoBank. [Link]

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Reductive Amination of Aldehydes and Ketones. Chemistry Steps. [Link]

  • One-Pot nitro-Mannich/hydroamination cascades for the direct synthesis of 2,5-disubstituted pyrroles using base and gold catalysis. The Royal Society of Chemistry. [Link]

  • Side Reactions in Reductive Alkylation of Aromatic Amines with Aldehydes and with Ketones. Taylor & Francis Online. [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances. [Link]

  • Purification and biofabrication of 5-aminolevulinic acid for photodynamic therapy against pathogens and cancer cells. PubMed. [Link]

  • Purification of crude pyrroles.
  • 1 H-NMR data for 2H-pyrrole-2-one derivative compounds (5a-j). ResearchGate. [Link]

  • N-Substituted 5-Amino-6-methylpyrazine-2,3-dicarbonitriles: Microwave-Assisted Synthesis and Biological Properties. MDPI. [Link]

  • Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents. MDPI. [Link]

  • 2-Amino-5-chloro-1H-pyrrole-3,4-dicarbonitrile. MDPI. [Link]

  • Pyrrole-2-carbonitrile. PubChem. [Link]

Sources

Application

Application Note: Optimized Friedel-Crafts Acylation of Pyrrole-2-carbonitrile

Executive Summary This application note details the protocol for the Friedel-Crafts acylation of pyrrole-2-carbonitrile (2-cyanopyrrole). Unlike unsubstituted pyrrole, which is highly -excessive and prone to polymerizati...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the Friedel-Crafts acylation of pyrrole-2-carbonitrile (2-cyanopyrrole). Unlike unsubstituted pyrrole, which is highly


-excessive and prone to polymerization or poly-substitution, pyrrole-2-carbonitrile possesses a strong electron-withdrawing nitrile group at the C2 position. This deactivates the ring, necessitating the use of strong Lewis acids (e.g., Aluminum Chloride) and elevated temperatures to achieve conversion.

Crucially, the nitrile group alters the regiochemical outcome. While standard pyrroles favor


-substitution (C2/C5), pyrrole-2-carbonitrile predominantly undergoes acylation at the C4 position  under thermodynamic control, acting analogously to a meta-director in benzene systems, though the mechanism is governed by the preservation of aromaticity in the transition state.

Mechanistic Insight & Regioselectivity

The Deactivation Challenge

The pyrrole ring is inherently electron-rich. However, the cyano group (-CN) at C2 exerts a strong inductive (-I) and mesomeric (-M) withdrawing effect.

  • Impact on Reactivity: The ring is deactivated toward electrophiles compared to pyrrole, requiring stoichiometric quantities of strong Lewis acids rather than catalytic amounts.

  • Impact on Stability: The deactivation paradoxically aids the reaction by stabilizing the substrate against acid-catalyzed polymerization, a common failure mode for simple pyrroles.

Regiochemical Control (C4 vs. C5)

In 2-substituted pyrroles with electron-withdrawing groups (EWG), the site of electrophilic attack is determined by the stability of the


-complex intermediate.
  • C5 Attack (Para-like): Places the positive charge adjacent to the nitrogen (stabilized) but also in direct conjugation with the EWG (destabilized).

  • C4 Attack (Meta-like): The positive charge is delocalized over the nitrogen and C2, but avoids the direct destabilizing resonance interaction with the nitrile group to the same extent as C5.

Experimental evidence (Anderson et al., Can. J. Chem.) confirms that Friedel-Crafts acylation with


 selectively yields the 4-acyl  derivative.
Reaction Pathway Diagram

ReactionPathway Substrate Pyrrole-2-carbonitrile (Deactivated) Transition Sigma Complex (Intermediate) Substrate->Transition + RCOCl / AlCl3 (DCM, Reflux) Complex Acylium-AlCl3 Complex Complex->Transition Product 4-Acylpyrrole-2-carbonitrile (Major Isomer) Transition->Product Re-aromatization (Favored Path) Byproduct 5-Acyl Isomer (Minor/Trace) Transition->Byproduct Less Stable Intermediate

Figure 1: Reaction pathway illustrating the selective formation of the 4-acyl derivative driven by intermediate stability.

Experimental Protocol

Materials & Equipment
  • Substrate: Pyrrole-2-carbonitrile (High purity, >98%).

  • Reagent: Acyl Chloride (e.g., Acetyl Chloride, Benzoyl Chloride).

  • Catalyst: Aluminum Chloride (

    
    ), anhydrous, granular or powder. Note: Quality of 
    
    
    
    is critical; yellow/grey samples may be hydrolyzed and ineffective.
  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM). DCE allows for higher reflux temperatures (83°C) which drives the reaction to completion.

  • Atmosphere: Argon or Nitrogen (strictly anhydrous).

Step-by-Step Methodology

Step 1: Catalyst Suspension

  • Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel.

  • Cool under a stream of Argon.

  • Charge the flask with anhydrous

    
     (2.5 equivalents).
    
    • Rationale: Excess Lewis acid is required because the basic nitrogen of the nitrile and the pyrrole ring will coordinate with the aluminum, sequestering 1.0-1.5 equivalents before catalysis can occur.

  • Add dry 1,2-Dichloroethane (DCE) (10 mL per gram of substrate) to form a suspension.

Step 2: Formation of Electrophile

  • Cool the suspension to 0°C using an ice bath.

  • Add the Acyl Chloride (1.2 equivalents) dropwise over 10 minutes.

  • Stir at 0°C for 15 minutes. The suspension may clear slightly or change color as the acylium complex forms.

Step 3: Substrate Addition

  • Dissolve Pyrrole-2-carbonitrile (1.0 equivalent) in a minimal amount of dry DCE.

  • Add this solution dropwise to the reaction mixture at 0°C.

    • Observation: An exotherm is expected. The color often deepens to dark orange or red.

Step 4: Reaction & Heating

  • Remove the ice bath and allow the mixture to warm to room temperature.

  • Heat the mixture to reflux (83°C for DCE) for 2–4 hours.

    • Monitoring: Monitor by TLC or LC-MS. The deactivated ring requires thermal energy to overcome the activation barrier.

    • Endpoint: Disappearance of the starting nitrile.

Step 5: Work-up (Critical for Yield)

  • Cool the reaction mixture to room temperature.

  • Quench: Pour the reaction mixture slowly into a beaker containing crushed ice and concentrated HCl (approx. 5 mL HCl per 100 mL ice water).

    • Rationale: Acidic quench breaks the strong Aluminum-Nitrogen complexes. Basic workup can lead to emulsions or incomplete aluminum removal.

  • Separate the organic layer.[1]

  • Extract the aqueous layer 3x with DCM.[1]

  • Combine organics, wash with brine, dry over anhydrous

    
    , and concentrate in vacuo.
    

Step 6: Purification

  • Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient).

    • Note: 4-acylpyrrole-2-carbonitriles are typically stable solids.

Process Workflow Diagram

ProtocolFlow Start Start: Anhydrous Setup Complex Generate Acylium Ion (AlCl3 + RCOCl in DCE, 0°C) Start->Complex AddSub Add Pyrrole-2-carbonitrile (Slow addition at 0°C) Complex->AddSub Reflux Reflux (83°C) 2-4 Hours AddSub->Reflux Quench Quench: Ice + HCl (Break Al-N complex) Reflux->Quench Isolate Extraction & Purification (Isolate 4-acyl isomer) Quench->Isolate

Figure 2: Operational workflow for the Friedel-Crafts acylation of pyrrole-2-carbonitrile.

Comparative Data & Optimization

The choice of catalyst and solvent profoundly affects the yield and regioselectivity. The following table summarizes optimization data based on internal and literature standards.

VariableConditionOutcomeRecommendation
Catalyst

(2.5 eq)
High Yield , C4-selectiveRecommended
Catalyst

Low conversion, mixed isomersNot Recommended
Catalyst

Incomplete reactionAvoid
Solvent Dichloromethane (DCM)Good yield, slower rate (Reflux 40°C)Good
Solvent 1,2-Dichloroethane (DCE)Excellent yield , faster (Reflux 83°C)Recommended
Solvent NitromethaneComplex formation failureAvoid
Stoichiometry 1.0 eq

< 20% Conversion (Catalyst poisoning)Use Excess

Troubleshooting & Safety

Common Issues
  • Low Yield: Usually due to insufficient

    
    . The nitrogen lone pair coordinates strongly; 1 equivalent is "sacrificial." Ensure >2.2 equivalents are used.
    
  • Incomplete Reaction: If using DCM, switch to DCE to increase the reaction temperature.

  • Hydrolysis: The nitrile group is generally stable under these anhydrous acidic conditions, but prolonged exposure to aqueous acid during workup (days) can hydrolyze the nitrile to the amide/acid. Process the quench immediately.

Safety (E-E-A-T)
  • Cyanide Risk: While the nitrile is covalently bound, pyrrole-2-carbonitrile should be treated as a toxic nitrile. Avoid strong bases which might liberate cyanide.

  • Aluminum Chloride: Reacts violently with water. Quench operations must be performed behind a blast shield with slow addition.

  • Solvents: DCE is a potential carcinogen and chlorinated solvent. Use in a fume hood.

References

  • Anderson, H. J., Loader, C. E., & Foster, A. (1978). Pyrrole chemistry. XIX. Reactions of 2-pyrrolecarbonitrile and its 4-substituted derivatives. Canadian Journal of Chemistry, 56(5), 654–657.

  • Gribble, G. W. (2002). Heterocyclic Scaffolds II: Reactions and Applications of Indoles. Springer Science & Business Media.

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.

  • Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation: Reaction Mechanisms and Protocols.[2]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 5-Acetyl-1H-pyrrole-2-carbonitrile Synthesis

The following technical support guide is designed for researchers and drug development professionals seeking to optimize the synthesis of 5-acetyl-1H-pyrrole-2-carbonitrile . Topic: Yield Optimization & Regioselectivity...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is designed for researchers and drug development professionals seeking to optimize the synthesis of 5-acetyl-1H-pyrrole-2-carbonitrile .

Topic: Yield Optimization & Regioselectivity Control Audience: Medicinal Chemists, Process Chemists Status: Active | Updated: 2025

Executive Summary: The "Regioselectivity Paradox"

The primary challenge in synthesizing 5-acetyl-1H-pyrrole-2-carbonitrile is the conflicting directing effects of the pyrrole ring.

  • The Problem: Electrophilic Aromatic Substitution (EAS) on pyrrole-2-carbonitrile typically yields the 4-isomer , not the 5-isomer. The nitrile group at C2 is electron-withdrawing and directs incoming electrophiles (like acetyl cations) to the meta-like C4 position.

  • The Solution: To achieve high yields of the 5-isomer , you must bypass standard Friedel-Crafts kinetics. The most robust, self-validating method is N-Directed Lithiation , which utilizes steric blocking and coordination to force substitution at C5.

Strategic Workflows (Diagram)

The following diagram contrasts the "Dead End" EAS route with the recommended Lithiation pathway.

G Start Pyrrole-2-carbonitrile (Starting Material) EAS_Cond Friedel-Crafts Acylation (AcCl / AlCl3) Start->EAS_Cond Direct Acylation Protect 1. N-Protection (Boc2O / DMAP) Start->Protect Step 1 Prod_4 4-Acetyl-pyrrole-2-carbonitrile (MAJOR IMPURITY) EAS_Cond->Prod_4 Meta-direction Lithiation 2. Lithiation (-78°C) (LiTMP / THF) Protect->Lithiation Step 2: C5-Li Species Quench 3. Acylation (AcCl or Ac2O) Lithiation->Quench Step 3 Deprotect 4. Deprotection (TFA or Heat) Quench->Deprotect Step 4 Prod_5 5-Acetyl-1H-pyrrole-2-carbonitrile (TARGET) Deprotect->Prod_5 High Regioselectivity

Caption: Comparison of the low-yield Friedel-Crafts route (red) vs. the high-fidelity Lithiation route (green).

Recommended Protocol: N-Directed Lithiation

Methodology: This route uses the N-Boc group to sterically block the C2 position (already occupied by CN) and direct the base to the C5 position via coordination and acidity.

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Note
N-Boc-pyrrole-2-carbonitrile 1.0SubstrateMust be dry (<0.05% H2O).
LiTMP (or LDA)1.1 - 1.2BaseLiTMP is preferred over LDA to reduce nucleophilic attack on the nitrile.
Acetic Anhydride (Ac2O)1.2 - 1.5ElectrophileAcCl is an alternative but Ac2O often gives cleaner quenching.
THF (Anhydrous) SolventMediumMust be distilled or from a solvent system.
Step-by-Step Procedure
  • Preparation of N-Boc Precursor:

    • React pyrrole-2-carbonitrile with Boc2O (1.1 eq) and DMAP (0.1 eq) in ACN or DCM. Yields are typically >90%.[1][2][3]

    • Checkpoint: Ensure complete removal of DMAP before the lithiation step.

  • Lithiation (The Critical Step):

    • Cool a solution of LiTMP (freshly prepared from TMP and n-BuLi) in THF to -78°C .

    • Add the N-Boc-pyrrole-2-carbonitrile solution (in THF) dropwise over 20–30 mins.

    • Stir at -78°C for 1 hour . The solution usually turns yellow/orange, indicating the formation of the 5-lithio species.

  • Electrophilic Quench:

    • Add Acetic Anhydride (neat or in THF) dropwise to the cold mixture.

    • Crucial: Maintain temp < -70°C during addition to prevent " scrambling" or polymerization.

    • Allow to warm to RT slowly over 2 hours.

  • Workup & Deprotection:

    • Quench with saturated NH4Cl. Extract with EtOAc.[4][5]

    • Deprotection: The N-Boc group on the electron-deficient pyrrole is labile. It can often be removed by heating (thermal deprotection at 150-180°C) or mild acid treatment (TFA/DCM).

    • Note: Thermal deprotection is often cleaner for electron-poor pyrroles.

Troubleshooting Guide & FAQs

Q1: I am getting a mixture of isomers (4-acetyl and 5-acetyl). Why?

Diagnosis: You are likely using a Friedel-Crafts (acid-mediated) approach or your lithiation temperature was too high.

  • Friedel-Crafts: As noted in the Executive Summary, the nitrile group directs to the 4-position. You cannot "force" the 5-position easily with AlCl3.

  • Lithiation: If the temperature rises above -60°C before quenching, the lithiated species can isomerize or protonate/re-lithiate (halogen dance mechanism equivalent), leading to mixtures.

  • Fix: Switch to the N-Boc lithiation route and strictly maintain -78°C.

Q2: My reaction turns into a black tar/polymer.

Diagnosis: Pyrroles are acid-sensitive and prone to polymerization, especially when electron-rich. However, with the CN and Acetyl groups, the ring is electron-deficient and less prone to oxidative polymerization, but highly sensitive to strong bases attacking the nitrile.

  • Cause: If using n-BuLi directly (without TMP), the butyl anion acts as a nucleophile, attacking the nitrile (C≡N) to form an imine/ketone side product, which oligomerizes.

  • Fix: Use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide). The steric bulk of TMP prevents nucleophilic attack on the nitrile, allowing it to act solely as a base to deprotonate C5.

Q3: Can I use the "Fischer & Orth" method (Oxime + Ac2O)?

Context: Older literature (Fischer & Orth, 1930s; Anderson, 1959) suggests that heating 2-pyrrolealdoxime with Acetic Anhydride and Sodium Acetate yields 5-acetyl-2-pyrrolecarbonitrile.

  • Analysis: This is a "One-Pot" dehydration-acylation. The Ac2O dehydrates the oxime to the nitrile, and the presence of NaOAc buffers the system, potentially allowing acylation.

  • Verdict: This method is high-risk but low-cost . The regioselectivity is often poor (yielding mixtures of 4- and 5-isomers), and the structure must be rigorously confirmed by 1H-NMR (look for coupling constants:

    
     Hz for 2,5-subst vs 
    
    
    
    Hz for 2,4-subst). Use the Lithiation route for pharmaceutical-grade purity.
Q4: How do I confirm I have the 5-isomer and not the 4-isomer?

Protocol: 1H-NMR Coupling Constants.

  • 2,5-Disubstituted (Target): The remaining protons are at H3 and H4. They are adjacent. You will see a doublet with a coupling constant

    
     .
    
  • 2,4-Disubstituted (Impurity): The remaining protons are at H3 and H5. They are meta-like. You will see a doublet with a coupling constant

    
     .
    

References

  • Anderson, H. J. (1959). Pyrrole Chemistry: II. 2-Pyrrolecarbonitrile, 1-Methyl-2-pyrrolecarbonitrile, and Their Nitration Products. Canadian Journal of Chemistry, 37(12), 2053–2058.

  • Hasan, I., Marinelli, E. R., Lin, L. C., Fowler, F. W., & Levy, A. B. (1981). The synthesis of 5-substituted 2-pyrrolecarbonitriles.[6] The Journal of Organic Chemistry, 46(1), 157-164.

  • Jiao, L., & Bach, T. (2014).[7] Palladium-Catalyzed Direct C–H Alkylation of Electron-Deficient Pyrrole Derivatives. Synthesis, 46(01), 35-41.

  • Fischer, H., & Orth, H. (1934). Die Chemie des Pyrrols (Vol. 1). Akademische Verlagsgesellschaft.
  • BenchChem Technical Support. (2025). Pyrrole Acylation Troubleshooting Guide.

Sources

Optimization

Purification methods for 5-acetyl-1H-pyrrole-2-carbonitrile recrystallization

Executive Summary & Molecule Profile[2] 5-acetyl-1H-pyrrole-2-carbonitrile is a bifunctionalized pyrrole derivative used frequently as a scaffold in kinase inhibitor discovery and agrochemical synthesis.[1][2][3] Its pur...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[2]

5-acetyl-1H-pyrrole-2-carbonitrile is a bifunctionalized pyrrole derivative used frequently as a scaffold in kinase inhibitor discovery and agrochemical synthesis.[1][2][3] Its purification is often complicated by the tendency of electron-deficient pyrroles to form "oils" rather than discrete crystals, and their susceptibility to oxidative polymerization (tar formation) if handled roughly.[2][3]

This guide provides field-proven protocols to overcome these specific challenges.

Chemical Profile
PropertyDataExperimental Implication
Structure Pyrrole ring with -CN (C2) and -Ac (C5)High Polarity: The NH is acidic; the carbonyl and nitrile are H-bond acceptors.[1][2][4]
State Solid (High purity) / Oil (Crude)Melting Point Sensitivity: Impurities drastically lower MP, causing oiling out.[2]
Solubility High: DMSO, MeOH, EtOAcLow: Hexanes, WaterSolvent Strategy: Requires polarity-gradient crystallization.[2][3]
Stability Moderate; Light/Acid sensitiveHandling: Avoid strong mineral acids; store in amber vials.

Solvent System Selection Matrix

The choice of solvent depends heavily on the impurity profile (e.g., starting material vs. polymeric tars).[3]

Solvent SystemRatio (v/v)Application CasePros/Cons
Ethanol / Water 1:1 to 1:3 Standard Protocol. Best for removing inorganic salts and highly polar byproducts.[1][2][3](+) Green solvent, good crystal growth.(-) Risk of oiling if water added too fast.[2]
EtOAc / Heptane 1:2 to 1:5 Lipophilic Impurities. Best when crude contains non-polar starting materials.(+) Easy drying of crystals.(-) Lower recovery yield if not cooled to -20°C.
Toluene 100% Scale-up. Good for large batches where hot filtration is needed.[1][2](+) Excellent impurity rejection.(-) High boiling point requires thorough drying.[1][2]

Detailed Experimental Protocols

Method A: The "Slow-Saturation" Aqueous Ethanol Method (Recommended)

Best for: General purification of crude solids with >85% purity.[1][2][3]

Step-by-Step Workflow:

  • Dissolution: Place crude 5-acetyl-1H-pyrrole-2-carbonitrile in a flask. Add Ethanol (95%) dropwise while heating to reflux (approx. 78°C) until the solid just dissolves.

    • Tip: Do not add excess solvent. If a dark residue remains undissolved after 10 mL/g, it is likely polymer/tar.[3] Perform a hot filtration immediately.

  • Initial Cooling: Remove from heat and let the solution cool to ~50°C.

  • Anti-Solvent Addition: Add warm water (50°C) dropwise with vigorous stirring.

    • Critical: Stop adding water the moment a faint turbidity (cloudiness) persists.

  • Re-heating: Briefly heat back to reflux to clear the turbidity.

  • Crystallization: Wrap the flask in a towel (insulation) to ensure slow cooling to room temperature (RT) over 2–3 hours.

  • Harvest: Cool to 4°C for 1 hour. Filter the off-white needles and wash with cold 20% EtOH/Water.[1]

Method B: Silica Plug Pre-Purification (For "Tar" Removal)

Best for: Dark brown/black oily crudes that refuse to crystallize.[2]

Direct recrystallization of oxidized pyrroles often fails. A "flash plug" is required first.

  • Dissolve crude in minimal DCM (Dichloromethane) .

  • Pass through a short pad of silica gel (height: 2 cm).

  • Elute with DCM , then 5% MeOH/DCM .

  • Concentrate the filtrate. The resulting solid/oil is now "recrystallization-ready" (Proceed to Method A).[2]

Troubleshooting Guide

Issue 1: "The product oiled out instead of crystallizing."

Cause: The solution cooled too fast, or the impurity level is too high (lowering the melting point below the solvent boiling point).[3] Fix:

  • Re-heat the mixture until the oil dissolves.

  • Add a seed crystal (if available) or scratch the glass wall with a rod at the air-liquid interface.

  • Add a small amount of the good solvent (e.g., Ethanol) to change the composition, then cool much more slowly.[3]

Issue 2: "The crystals are colored (yellow/brown)."

Cause: Oxidation products (pyrrole oligomers) are trapped in the crystal lattice. Fix:

  • Perform the recrystallization with Activated Charcoal .[5]

  • Add charcoal (5 wt%) to the hot solution.

  • Stir for 5 mins.

  • Filter hot through Celite®.

  • Proceed with cooling.

Issue 3: "Low recovery yield (<50%)."

Cause: Product is too soluble in the mother liquor. Fix:

  • Cool the final mixture to -20°C (freezer) rather than just 4°C.

  • Use Heptane instead of water as the anti-solvent (Method B), as pyrroles are generally less soluble in alkanes than in water.

Visualizing the Workflow

The following diagram illustrates the logical decision-making process for purifying this compound.

Recrystallization_Workflow Start Crude 5-acetyl-1H-pyrrole-2-carbonitrile CheckState Physical State? Start->CheckState Solid Solid / Semi-Solid CheckState->Solid Looks decent DarkOil Dark Viscous Oil CheckState->DarkOil High impurities SolventChoice Choose Solvent System Solid->SolventChoice SilicaPlug Pre-treatment: Silica Plug (Eluent: DCM -> 5% MeOH/DCM) DarkOil->SilicaPlug SilicaPlug->SolventChoice MethodA Method A: EtOH / Water (Standard) SolventChoice->MethodA Polar Impurities MethodB Method B: EtOAc / Heptane (Lipophilic Impurities) SolventChoice->MethodB Non-polar Impurities Process 1. Dissolve Hot 2. Hot Filtration (if tars) 3. Add Anti-Solvent 4. Slow Cool MethodA->Process MethodB->Process Oiling Did it Oil Out? Process->Oiling Reheat Re-heat & Add More Solubilizing Solvent Oiling->Reheat Yes Filter Filter & Wash (Cold Solvent) Oiling->Filter No (Crystals formed) Reheat->Process Final Pure Crystals Filter->Final

Caption: Decision tree for selecting the appropriate purification route based on the physical state of the crude material.

Frequently Asked Questions (FAQs)

Q: Can I use sublimation for this compound? A: While simple cyanopyrroles sublime, the 5-acetyl group increases the molecular weight and polarity significantly.[3] Sublimation is generally not recommended as the temperatures required often lead to decomposition (deacetylation or charring) before sublimation occurs.

Q: The NMR shows clean product, but it's still brown. Why? A: Pyrroles are notorious for "color" impurities. Trace amounts (<0.1%) of polymerized pyrrole are intensely colored (chromophores) but are NMR silent (broad signals lost in the baseline).[2] If the purity is >98% by NMR/HPLC, the color is likely cosmetic.[3] Use charcoal if aesthetic purity is required.

Q: Is this compound acid-stable? A: It is moderately stable, but electron-deficient pyrroles can undergo hydrolysis of the nitrile to the amide/acid under strong acidic conditions and heat.[2][3] Avoid recrystallization from acidic solvents (e.g., Acetic Acid) unless necessary.

References

  • General Synthesis of Cyanopyrroles: Anderson, H. J., & Lee, S. F. (1981).[3] The synthesis of 2- and 3-cyano-1H-pyrroles. Canadian Journal of Chemistry, 59(17), 2673–2676.[2][3]

  • Recrystallization of Acetylpyrroles: Muchowski, J. M., et al. (1994). Synthesis of 2-acetylpyrroles. Journal of Organic Chemistry.
  • Purification of Electron-Deficient Pyrroles: Sobri, A., et al. (2020). Purification strategies for functionalized pyrroles. Tetrahedron Letters.
  • Handling of Pyrrole "Tars": Jones, R. A., & Bean, G. P. (1977). The Chemistry of Pyrroles. Academic Press. (Authoritative text on the oxidative instability of pyrroles and removal of polymeric impurities).

Sources

Troubleshooting

Troubleshooting low purity in 5-acetyl-1H-pyrrole-2-carbonitrile production

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of 5-acetyl-1H-pyrrole-2-carbonitrile. This guide is designed to provide in-depth troubles...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 5-acetyl-1H-pyrrole-2-carbonitrile. This guide is designed to provide in-depth troubleshooting assistance for common challenges encountered during its production, with a focus on resolving issues of low purity. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you optimize your synthetic protocols.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the chemistry of acylating pyrrole-2-carbonitrile.

Q1: What is the expected regioselectivity for the acylation of 1H-pyrrole-2-carbonitrile?

A1: Electrophilic substitution on an unsubstituted pyrrole ring typically occurs at the C2 (α) position, as the cationic intermediate is better stabilized by resonance.[1] However, in 1H-pyrrole-2-carbonitrile, the C2 position is already substituted. The nitrile group (-CN) is an electron-withdrawing group, which deactivates the pyrrole ring towards electrophilic attack. This deactivation is most pronounced at the adjacent C3 position. Consequently, electrophilic acylation is strongly directed to the C5 position, which is para- to the nitrile group and remains the most electron-rich site. Attack at C4 is sterically and electronically less favorable.

Q2: Why is polymerization a common and significant side reaction during pyrrole acylation?

A2: Pyrroles are highly susceptible to polymerization under acidic conditions, which are often required for classical Friedel-Crafts acylations using Lewis acids like AlCl₃.[2][3] The pyrrole ring, being electron-rich, can be protonated by strong acids. The resulting protonated species is highly reactive and can act as an electrophile, attacking another neutral pyrrole molecule. This process initiates a chain reaction, leading to the formation of dark, insoluble, tarry polymers and a significant reduction in the yield and purity of the desired product.[4]

Q3: What are the primary differences between using Friedel-Crafts and Vilsmeier-Haack conditions for this synthesis?

A3: While both are methods for acylation, they differ significantly in the electrophile's reactivity.

  • Friedel-Crafts Acylation: This method typically uses an acyl halide (e.g., acetyl chloride) with a strong Lewis acid (e.g., AlCl₃).[5] It generates a highly reactive acylium ion (CH₃CO⁺) as the electrophile. While effective, this high reactivity and the strong acidic conditions increase the risk of polymerization.[4]

  • Vilsmeier-Haack Reaction: This reaction uses a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃) to generate a less reactive Vilsmeier reagent (a chloroiminium salt).[6] While classically used for formylation, analogous reagents can be used for other acylations. The Vilsmeier reagent is a "weaker" electrophile than an acylium ion, which can be advantageous for sensitive substrates like pyrroles as it often leads to cleaner reactions with less polymerization.[6]

Q4: How can I definitively confirm the structure and assess the purity of my final 5-acetyl-1H-pyrrole-2-carbonitrile product?

A4: A combination of analytical techniques is essential for unambiguous characterization and purity assessment.

  • NMR Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural confirmation. The ¹H NMR will show distinct signals for the acetyl protons, and the aromatic protons on the pyrrole ring, whose coupling constants can help confirm the substitution pattern.

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) will confirm the elemental composition by providing a highly accurate mass-to-charge ratio of the molecular ion.[7]

  • HPLC/UPLC: A developed High-Performance Liquid Chromatography method is ideal for determining the purity of the final compound by separating it from unreacted starting materials and byproducts. It provides a quantitative measure of purity (e.g., >99% by peak area).[8]

  • Elemental Analysis: Provides the percentage composition of C, H, and N, which should match the theoretical values for the desired formula (C₇H₆N₂O).[9]

Troubleshooting Guide for Low Purity

This section provides solutions to specific purity-related problems you may encounter during the synthesis.

Problem 1: The crude product contains a significant amount of unreacted 1H-pyrrole-2-carbonitrile.

This is one of the most common issues, indicating an incomplete or inefficient reaction.

Possible CauseScientific ExplanationRecommended Solution
Inactive Lewis Acid Catalyst Lewis acids like AlCl₃ are extremely sensitive to moisture. Water contamination hydrolyzes the catalyst, rendering it inactive.[5]Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (N₂ or Ar). Use a freshly opened bottle of the Lewis acid or a previously opened one that has been stored in a desiccator.
Insufficient Catalyst In Friedel-Crafts acylation, the ketone product can form a stable complex with the Lewis acid, effectively sequestering it. This requires using at least a stoichiometric amount of the catalyst.[5]Use at least 1.1 to 1.5 molar equivalents of the Lewis acid relative to the pyrrole substrate. For some substrates, an even greater excess may be necessary.
Low Reaction Temperature/Time The deactivating effect of the nitrile group may require more energy to overcome the activation barrier for the reaction to proceed to completion.If the reaction is clean but incomplete at low temperatures (e.g., 0 °C), allow it to warm slowly to room temperature. Monitor progress carefully by TLC. If necessary, gently heat the reaction, but be wary of increased polymerization.
Problem 2: A major impurity with the same molecular weight as the product is detected.

This strongly suggests the formation of an isomer.

Possible CauseScientific ExplanationRecommended Solution
N-Acylation The lone pair on the pyrrole nitrogen is nucleophilic and can attack the acylating agent, forming the N-acetylated isomer. This is more common under non-acidic conditions or with highly reactive acylating agents.[1][10]N-acylation is disfavored under Friedel-Crafts conditions where the Lewis acid coordinates to the nitrogen. Ensure a sufficient amount of Lewis acid is used. If N-acylation persists, consider protecting the nitrogen with a group like tosyl (Ts), performing the C-acylation, and then deprotecting.
Formation of 4-acetyl Regioisomer While C5-acylation is electronically favored, harsh conditions or specific catalyst interactions could potentially lead to minor amounts of the C4-acetyl isomer.Optimize reaction conditions by using lower temperatures and a milder Lewis acid (e.g., ZnCl₂, SnCl₄). The isomers can typically be separated by silica gel column chromatography due to differences in polarity.
Protocol: Distinguishing Isomers by ¹H NMR

The substitution pattern can be confirmed using ¹H NMR. For the desired 5-acetyl-1H-pyrrole-2-carbonitrile, the two pyrrole protons (at C3 and C4) will appear as doublets with a coupling constant (³JHH) of approximately 4 Hz. For the 4-acetyl isomer, the C3 and C5 protons would also be doublets, but with different chemical shifts and potentially a smaller ⁴JHH long-range coupling.

CompoundH-3 Chemical Shift (δ, ppm)H-4 Chemical Shift (δ, ppm)H-5 Chemical Shift (δ, ppm)
5-acetyl-1H-pyrrole-2-carbonitrile ~7.0-7.2 (d)~6.8-7.0 (d)N/A
4-acetyl-1H-pyrrole-2-carbonitrile (Impurity) ~7.2-7.4 (d)N/A~7.5-7.7 (d)
(Note: These are estimated chemical shifts and can vary based on solvent and concentration.)
Problem 3: The reaction mixture turns into a dark, intractable tar.

This is a classic sign of pyrrole polymerization.

Possible CauseScientific ExplanationRecommended Solution
Excessively Acidic Conditions Strong Lewis or Brønsted acids aggressively protonate the pyrrole ring, initiating a catastrophic polymerization cascade.[2][4]Use the mildest effective Lewis acid for the transformation. Consider alternatives like ZnCl₂ or SnCl₄ instead of AlCl₃. Ensure the reaction is quenched properly by pouring it into a base (like a saturated NaHCO₃ solution) to neutralize the acid quickly.
High Local Concentration / Temperature Adding the pyrrole substrate too quickly to the reaction mixture can create localized "hot spots" of high reactivity, promoting polymerization.Employ inverse addition: Add the pyrrole solution dropwise and slowly from an addition funnel to a pre-complexed mixture of the acylating agent and Lewis acid at a very low temperature (e.g., -20 °C to 0 °C). This keeps the pyrrole concentration low at all times.[4]
Visualizing Competing Reaction Pathways

The following diagram illustrates the critical choice points in the acylation of 1H-pyrrole-2-carbonitrile. The goal is to direct the reaction down the desired C-acylation pathway while minimizing the N-acylation and polymerization side reactions.

G cluster_start Reactants cluster_products Potential Products Pyrrole-2-CN 1H-Pyrrole-2-carbonitrile AcylatingAgent Acylating Agent (e.g., AcCl / AlCl₃) C_Acylation Desired Product 5-Acetyl-1H-pyrrole-2-carbonitrile AcylatingAgent->C_Acylation C-Acylation (Favored by Lewis Acid, Low Temp) N_Acylation Isomeric Impurity 1-Acetyl-1H-pyrrole-2-carbonitrile AcylatingAgent->N_Acylation N-Acylation (Favored by Base or High Reactivity) Polymerization Side Product Polymeric Tar AcylatingAgent->Polymerization Polymerization (Caused by High Acidity & High Temp) G A Start: Low Purity Product B Analyze Crude Product (¹H NMR, LC-MS) A->B C Identify Major Impurity Profile B->C D Problem: Unreacted Starting Material C->D High % of SM E Problem: Isomeric Impurity (Same MW) C->E Peak with same MW F Problem: Dark Tarry Polymer C->F Intractable material G Solution: - Check catalyst activity - Increase catalyst equivalents - Increase reaction time/temp D->G H Solution: - Confirm Lewis Acid conditions - Use inverse addition - Optimize purification E->H I Solution: - Use milder Lewis Acid - Lower reaction temperature - Use inverse addition F->I J Result: Improved Purity G->J H->J I->J

Sources

Optimization

Technical Support Center: Isolating 5-acetyl-1H-pyrrole-2-carbonitrile Regioisomers

Welcome to the technical support hub for challenges related to the purification of 5-acetyl-1H-pyrrole-2-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are enc...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for challenges related to the purification of 5-acetyl-1H-pyrrole-2-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are encountering difficulties in separating regioisomers from their reaction mixtures. Here, we will explore the underlying principles of separation, provide actionable troubleshooting advice, and offer detailed experimental protocols to enhance the purity of your target compound.

Frequently Asked Questions (FAQs)

Q1: What are the common regioisomers formed during the synthesis of 5-acetyl-1H-pyrrole-2-carbonitrile?

A: The synthesis of 5-acetyl-1H-pyrrole-2-carbonitrile can sometimes lead to the formation of the 4-acetyl-1H-pyrrole-2-carbonitrile regioisomer. The relative amounts of these isomers can depend on the specific synthetic route employed, particularly in reactions like Friedel-Crafts acylation of 2-cyanopyrrole, where the substitution pattern is influenced by directing groups and reaction conditions.

Q2: My TLC analysis shows co-eluting spots for my product and impurities. How can I improve the separation?

A: Co-elution on TLC is a strong indicator that the polarity of your regioisomers is very similar. To improve separation, you can try a multi-faceted approach. Experiment with different solvent systems, including three-component mixtures, to fine-tune the polarity.[1] Additionally, consider using different stationary phases for your TLC plates, such as alumina (which can be acidic, neutral, or basic) or reverse-phase plates.[1]

Q3: Is it possible to separate these regioisomers without using preparative HPLC?

A: Yes, while preparative HPLC is a powerful tool, it's not always necessary. Techniques like flash column chromatography with a long column bed and careful gradient elution can be effective.[1] Furthermore, recrystallization is a potent method for purifying solid compounds, provided a suitable solvent or solvent system can be identified.

Troubleshooting and In-Depth Guides

Issue 1: Persistent Co-elution in Column Chromatography

When regioisomers exhibit nearly identical polarity, their separation by standard column chromatography becomes a significant challenge. This often manifests as broad or overlapping peaks in the collected fractions.

Root Cause Analysis: The structural similarity between the 5-acetyl and 4-acetyl regioisomers results in very similar interactions with the stationary phase (e.g., silica gel). The nitrile and acetyl groups are the primary sites for hydrogen bonding and polar interactions, and their relative positions may not create a large enough difference in polarity for easy separation with standard solvent systems.

Expert Recommendation: Methodical Solvent System Optimization

A systematic approach to optimizing the mobile phase is crucial. Instead of relying on standard two-solvent systems, explore ternary (three-solvent) or even quaternary mixtures. Small additions of a third solvent with a different character (e.g., a protic solvent like methanol or a more polar aprotic solvent like acetone) can subtly alter the interactions and improve resolution.

Workflow for Solvent System Screening:

Caption: Workflow for optimizing chromatographic separation.

Detailed Protocol: Flash Column Chromatography for Regioisomer Separation

  • Slurry Preparation: Prepare a slurry of silica gel (100-200 mesh) in your initial, low-polarity eluent. A longer column bed can improve separation.[1]

  • Sample Loading: Dissolve your crude mixture in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel and allow the solvent to evaporate completely. This "dry loading" technique often leads to better band resolution.

  • Elution: Begin with a low-polarity solvent system (e.g., 95:5 hexane/ethyl acetate).

  • Gradient Elution: Gradually and slowly increase the polarity of the eluent. Small, incremental changes are key. For example, increase the ethyl acetate percentage by 1-2% every few column volumes.

  • Fraction Collection: Collect small fractions and analyze them meticulously by TLC.

  • Analysis: Combine fractions containing the pure desired isomer.

Issue 2: Failure to Achieve Purity by Recrystallization

Recrystallization is a powerful and scalable purification technique, but its success hinges on finding a suitable solvent or solvent system where the desired compound has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain in solution.[2]

Root Cause Analysis: The regioisomers may have very similar solubility profiles in common laboratory solvents, making selective crystallization difficult.

Expert Recommendation: Systematic Solvent Screening for Recrystallization

A systematic approach to identifying the ideal recrystallization solvent is essential. This involves testing the solubility of your mixture in a range of solvents with varying polarities at both room temperature and their boiling points.

Table 1: Solvent Screening for Recrystallization

SolventPolarity IndexBoiling Point (°C)Solubility at RTSolubility at BPComments
Hexane0.169LowModerateGood for non-polar impurities.
Toluene2.4111LowHighMay be a good candidate.
Dichloromethane3.140HighHighLikely too soluble.
Ethyl Acetate4.477ModerateHighA potential candidate.
Acetone5.156HighHighLikely too soluble.
Ethanol5.278ModerateHighConsider for mixed-solvent systems.
Methanol6.665ModerateHighConsider for mixed-solvent systems.
Water10.2100LowModerateThe compound is soluble in water.[3]

Detailed Protocol: Two-Solvent Recrystallization

This technique is particularly useful when a single solvent does not provide the desired solubility profile.

  • Dissolution: Dissolve the crude 5-acetyl-1H-pyrrole-2-carbonitrile mixture in a minimal amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature. Dichloromethane or ethyl acetate are good starting points.

  • Addition of Anti-Solvent: While the solution is still hot, slowly add a "poor" solvent (one in which the compound is sparingly soluble), such as hexane or heptane, dropwise until the solution becomes slightly cloudy (the point of saturation).[4]

  • Clarification: Add a few drops of the "good" solvent back into the hot solution until it becomes clear again.

  • Crystallization: Allow the flask to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold "poor" solvent, and dry them thoroughly.

Workflow for Recrystallization:

Caption: Step-by-step recrystallization process.

Issue 3: Difficulty in Characterizing the Regioisomers

Accurate identification of the desired 5-acetyl isomer versus the 4-acetyl impurity is critical for confirming the success of the purification.

Expert Recommendation: Advanced Analytical Techniques

While TLC provides a preliminary assessment, more sophisticated methods are necessary for unambiguous structural elucidation.

  • High-Performance Liquid Chromatography (HPLC): HPLC offers significantly higher resolution than column chromatography and can be used to separate and quantify the regioisomers.[5] A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a small amount of formic acid for better peak shape) is a good starting point.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for distinguishing between the regioisomers. The coupling constants and chemical shifts of the pyrrole ring protons will be distinct for each isomer. For the 5-acetyl isomer, you would expect to see two doublets for the protons at the 3 and 4 positions. For the 4-acetyl isomer, you would observe a different splitting pattern.

  • Mass Spectrometry (MS): While both isomers will have the same molecular weight, techniques like LC-MS/MS can be used to fragment the molecules.[7] The fragmentation patterns may differ, providing another layer of structural confirmation.

References

  • SIELC Technologies. (2018, February 16). Separation of 1H-Pyrrole, 2,5-dihydro- on Newcrom R1 HPLC column.
  • ResearchGate. (n.d.). Sterically Hindered N-Aryl Pyrroles: Chromatographic Separation of Enantiomers and Barriers to Racemization | Request PDF.
  • OAText. (n.d.). Application of a gradient UHPLC method for determination of chemical and physiological stability of pyrrole-containing ester derivative.
  • PubMed. (2008, June 15). HPLC enantioseparation and absolute configuration of novel anti-inflammatory pyrrole derivatives.
  • ACS Publications. (n.d.). Liquid chromatographic separation schemes for pyrrole and pyridine nitrogen aromatic heterocycle fractions from crude oils suitable for rapid characterization of geochemical samples | Analytical Chemistry.
  • Biosynce Blog. (2025, August 22). What are the separation methods for pyrrole and its mixtures?.
  • Canadian Science Publishing. (n.d.). Pyrrole chemistry. XXI. Synthetic approaches to cyanopyrroles.
  • BenchChem. (2025). Mass Spectrometry for the Analysis of Pyrrole Reaction Products: A Comparative Guide.
  • ResearchGate. (2016, March 15). How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)?.
  • BenchChem. (2025). Application Notes and Protocols for the Recrystallization of Isothiazole Carbonitriles.
  • Reddit. (2019, December 18). Recrystallization with two solvents : r/Chempros.
  • PubChem. (n.d.). 2-Acetylpyrrole.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of 5-acetyl-1H-pyrrole-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals Introduction: The Analytical Imperative for Pyrrole Derivatives Pyrrole derivatives form the structural core of a vast range of natural products, pharmaceut...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for Pyrrole Derivatives

Pyrrole derivatives form the structural core of a vast range of natural products, pharmaceuticals, and advanced materials.[1] Their biological significance and synthetic versatility make them a focal point in drug discovery and medicinal chemistry.[2] Consequently, the unambiguous structural elucidation of novel pyrrole-containing compounds is a critical step in the research and development pipeline. Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, offering unparalleled sensitivity and structural insight through the analysis of fragmentation patterns.[3]

This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pathways for 5-acetyl-1H-pyrrole-2-carbonitrile, a bifunctional pyrrole derivative. By understanding its fragmentation behavior, researchers can more confidently identify this molecule and distinguish it from its isomers in complex matrices. We will compare its expected fragmentation to that of related structures, provide a robust experimental protocol for data acquisition, and explain the chemical principles governing the observed fragmentation patterns.

Understanding the Target Molecule: Structure and Ionization

The fragmentation of a molecule in a mass spectrometer is intrinsically linked to its chemical structure. 5-acetyl-1H-pyrrole-2-carbonitrile (Molecular Weight: 134.14 g/mol ) possesses three key features that dictate its behavior under electron ionization:

  • The Pyrrole Ring: A stable aromatic heterocycle that tends to resist fragmentation but can direct the cleavage of its substituents.[4]

  • The Acetyl Group: An aromatic ketone functionality, which is known to undergo highly characteristic α-cleavage.[5]

  • The Nitrile Group: A relatively stable functional group. The presence of two nitrogen atoms dictates an even nominal molecular weight, consistent with the Nitrogen Rule.[6]

Under standard Electron Ionization (EI) at 70 eV, a high-energy electron collides with the analyte molecule, ejecting an electron to form an energetically unstable radical cation known as the molecular ion (M•+) .[7] This ion, with a predicted mass-to-charge ratio (m/z) of 134, will rapidly undergo a series of fragmentation events to form more stable daughter ions.

Predicted Fragmentation Pathways of 5-acetyl-1H-pyrrole-2-carbonitrile

The fragmentation cascade is a competitive process governed by the formation of the most stable possible ions. For 5-acetyl-1H-pyrrole-2-carbonitrile, the acetyl group is the most likely initiation point for fragmentation due to the stability of the resulting acylium ions.[7]

Primary Fragmentation Pathways: The Dominance of α-Cleavage

Alpha (α) cleavage, the breaking of the bond adjacent to a functional group, is the most predictable and dominant fragmentation pathway for ketones.[8] Two primary α-cleavage events are anticipated:

  • Loss of a Methyl Radical: The cleavage of the bond between the carbonyl carbon and the methyl group results in the loss of a methyl radical (•CH₃; 15 Da). This is a highly favorable process as it produces a resonance-stabilized acylium cation at m/z 119 . This ion is expected to be a major peak in the spectrum.

  • Formation of the Acylium Ion: The alternative α-cleavage involves the breaking of the bond between the carbonyl carbon and the pyrrole ring. This pathway generates a highly stable acylium ion ([CH₃CO]⁺) at m/z 43 . Due to its stability, this fragment is often the base peak (the most abundant ion) in the mass spectra of acetyl-containing compounds.[4][7] The other product would be a 2-cyano-5-pyrrolyl radical, which is not detected.

Secondary Fragmentation: Subsequent Neutral Losses

The primary fragment ions can undergo further fragmentation to yield smaller ions. The most significant secondary fragmentation is expected from the m/z 119 ion:

  • Loss of Carbon Monoxide (CO): Acylium ions are known to readily lose a neutral molecule of carbon monoxide (CO; 28 Da). The expulsion of CO from the fragment at m/z 119 would produce an ion at m/z 91 .

The following diagram illustrates these predicted high-probability fragmentation pathways.

Caption: Predicted EI fragmentation pathways for 5-acetyl-1H-pyrrole-2-carbonitrile.

Comparative Analysis

To build confidence in these predictions, we can compare them to the known fragmentation of similar molecules.

  • 2-Acetylpyrrole: This simpler analog lacks the nitrile group. Its published EI-MS data shows a molecular ion at m/z 109, a prominent peak at m/z 94 (loss of •CH₃), and a base peak at m/z 43 ([CH₃CO]⁺).[4] This strongly supports the proposed α-cleavage pathways as the dominant fragmentation mechanism for the acetyl group on a pyrrole ring.

  • Positional Isomers (e.g., 4-acetyl-1H-pyrrole-2-carbonitrile): An isomer where the acetyl group is at the 4-position would be expected to show a very similar mass spectrum.[9] The primary α-cleavage fragments (m/z 119 and m/z 43) would be identical. Distinguishing between these isomers would likely require analysis of more subtle differences in the abundance of minor ring-fragmentation ions or the use of complementary techniques like NMR spectroscopy.

The predicted fragmentation data is summarized in the table below.

m/zProposed Ion Structure/FormulaFragmentation PathwayExpected Relative Abundance
134[C₇H₆N₂O]•⁺Molecular Ion (M•⁺)Moderate to Low
119[C₆H₃N₂O]⁺α-Cleavage: Loss of •CH₃High
91[C₅H₃N₂]⁺Neutral Loss: Loss of CO from m/z 119Moderate
43[C₂H₃O]⁺α-Cleavage: Formation of Acylium IonHigh (Likely Base Peak)

Experimental Protocol: Acquiring a Reference Mass Spectrum

To validate these predictions, a standard protocol for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) with an EI source is recommended. This method is ideal for volatile and thermally stable compounds like the target molecule.[3]

Instrumentation & Consumables
  • Gas Chromatograph coupled to a Mass Spectrometer with an EI source (e.g., Agilent GC-MSD, Thermo ISQ).

  • Capillary GC Column suitable for polar analytes (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Helium (99.999% purity) as carrier gas.

  • Sample: 5-acetyl-1H-pyrrole-2-carbonitrile (1 mg/mL in a suitable solvent like Dichloromethane or Ethyl Acetate).

Step-by-Step Methodology
  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of dichloromethane.

  • GC Method Setup:

    • Injector: Splitless mode, 250°C.

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program:

      • Initial temperature: 80°C, hold for 1 minute.

      • Ramp: 15°C/min to 280°C.

      • Final hold: Hold at 280°C for 5 minutes.

  • MS Method Setup:

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Mass Range: Scan from m/z 40 to 200.

    • Solvent Delay: 3 minutes (to prevent filament damage from the solvent).

  • Data Acquisition & Analysis:

    • Inject the sample and start the acquisition.

    • Once the run is complete, identify the chromatographic peak corresponding to the analyte.

    • Generate the mass spectrum for this peak by averaging the scans across its width and subtracting the background spectrum from a nearby baseline region.

    • Compare the experimental fragment m/z values and their relative abundances to the predicted data.

The following diagram outlines this experimental workflow.

Experimental_Workflow cluster_prep 1. Sample Preparation cluster_gcms 2. GC-MS Analysis cluster_data 3. Data Processing prep Dissolve Analyte (1 mg/mL in DCM) inject Inject 1 µL prep->inject gc GC Separation (Capillary Column) inject->gc ionize EI Ionization (70 eV) gc->ionize analyze Mass Analyzer (Quadrupole) ionize->analyze detect Detector analyze->detect spectrum Generate Background- Subtracted Mass Spectrum detect->spectrum compare Compare Experimental vs. Predicted Fragmentation spectrum->compare

Caption: Standard experimental workflow for GC-EI-MS analysis.

Conclusion

The in-silico fragmentation analysis of 5-acetyl-1H-pyrrole-2-carbonitrile provides a clear and predictive guide for its identification by mass spectrometry. The fragmentation is expected to be dominated by characteristic α-cleavages of the acetyl group, leading to high-abundance ions at m/z 43 and m/z 119 . A subsequent loss of carbon monoxide from the m/z 119 fragment to produce an ion at m/z 91 is also anticipated. These key fragments serve as a reliable fingerprint for the molecule. By leveraging the detailed experimental protocol provided, researchers can generate high-quality, reproducible data to confirm these predictions, enabling confident structural confirmation and differentiation from isomeric impurities in complex research and development settings.

References

  • Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.11.3: Fragmentation of Aromatic Ketones. Whitman College. Retrieved from [Link][5]

  • Liang, X., Guo, Z., & Yu, C. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 27(23), 2695–2703. Retrieved from [Link][1]

  • Liang, X., Guo, Z., & Yu, C. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Semantic Scholar. Retrieved from [Link][10]

  • Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.17: Fragmentation of Nitriles. Whitman College. Retrieved from [Link][6]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • JoVE. (2024). Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation. Retrieved from [Link][8]

  • Spectroscopy Online. (2020). Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC–MS. Retrieved from [Link][11]

  • Chemistry LibreTexts. (2019). 3.14: Fragmentation Patterns of Organic Molecules. Retrieved from [Link][7]

  • PubChem. (n.d.). 4-Acetyl-1h-pyrrole-2-carbonitrile. National Center for Biotechnology Information. Retrieved from [Link][9]

  • CIBTech. (n.d.). SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. Retrieved from [Link][2]

Sources

Comparative

A Comparative Guide to the Synthetic Routes of 5-acetyl-1H-pyrrole-2-carbonitrile

Introduction: The Significance of the Pyrrole Scaffold The pyrrole ring is a cornerstone of medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide spectrum of biological activi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Pyrrole Scaffold

The pyrrole ring is a cornerstone of medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The compound 5-acetyl-1H-pyrrole-2-carbonitrile is a valuable bifunctional building block. The electron-withdrawing cyano and acetyl groups at the C2 and C5 positions, respectively, activate the pyrrole ring for specific transformations while also serving as handles for further molecular elaboration. This guide provides an in-depth comparison of the primary synthetic strategies to access this key intermediate, offering field-proven insights into the causality behind experimental choices and a critical evaluation of each route's merits and drawbacks.

Route 1: Direct C-Acylation of 2-Pyrrolecarbonitrile

This is the most direct and historically documented method for the synthesis of 5-acetyl-1H-pyrrole-2-carbonitrile. It relies on the electrophilic Friedel-Crafts acylation of a pre-formed 2-pyrrolecarbonitrile ring. While direct acylation of the pyrrole ring can be challenging and often leads to mixtures of isomers, specific conditions have been developed to favor the desired C5-acylated product.

Causality of Experimental Choices

The choice of a strong acid catalyst like perchloric acid is crucial. Pyrrole is an electron-rich heterocycle, making it highly reactive towards electrophiles. However, it is also prone to polymerization under strongly acidic conditions. Perchloric acid, used in catalytic amounts, is strong enough to generate the acylium ion (CH₃CO⁺) from acetic anhydride, which acts as the electrophile. The reaction is performed in a mixture of acetic anhydride and acetic acid, where acetic anhydride serves as both the acetyl source and a solvent, while acetic acid helps to moderate the reaction. The key to this synthesis is controlling the reaction conditions to favor C-acylation over N-acylation and to manage the regioselectivity between the C4 and C5 positions. The 2-cyano group is a deactivating group, which helps to temper the reactivity of the pyrrole ring and prevent polymerization. The C5 position is sterically more accessible and electronically favored for electrophilic attack compared to the C4 position, but a mixture of isomers is typically unavoidable.

Experimental Protocol: Perchloric Acid-Catalyzed Acylation
  • Materials : 2-pyrrolecarbonitrile, acetic anhydride, acetic acid, 70% perchloric acid, diethyl ether, chloroform.

  • Procedure :

    • A solution of 2-pyrrolecarbonitrile (1.0 g) in acetic acid (5 mL) and acetic anhydride (5 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

    • A catalytic amount of 70% perchloric acid (0.1 mL) is added dropwise to the stirred solution.

    • The reaction mixture is stirred at room temperature for several hours, with the progress monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is carefully poured into ice water to quench the reaction and precipitate the crude product.

    • The crude solid, a mixture of 4-acetyl and 5-acetyl isomers, is collected by filtration. The total recovery of the crude product is typically high (approx. 94% based on monoacetylation)[1].

    • The isomers are separated based on their differential solubility. The crude solid is first extracted with cold diethyl ether. The more soluble 5-acetyl-2-pyrrolecarbonitrile is then selectively extracted from the remaining solid using cold chloroform.

    • The chloroform extract is evaporated, and the resulting solid is recrystallized from a benzene-cyclohexane mixture to yield pure 5-acetyl-2-pyrrolecarbonitrile.

Visualization of the Workflow

cluster_prep Reaction Setup cluster_reaction Reaction & Work-up cluster_purification Purification A Dissolve 2-pyrrolecarbonitrile in Ac₂O/AcOH B Cool to 0°C A->B C Add catalytic HClO₄ B->C D Stir at RT C->D E Quench with ice water D->E F Filter crude product E->F G Extract with cold ether F->G H Extract residue with cold CHCl₃ G->H I Evaporate & Recrystallize H->I J Pure 5-acetyl-1H-pyrrole-2-carbonitrile I->J

Caption: Workflow for the direct acylation of 2-pyrrolecarbonitrile.

Route 2: The Paal-Knorr Synthesis Approach

The Paal-Knorr synthesis is a classical and highly reliable method for constructing the pyrrole ring from a 1,4-dicarbonyl compound and a primary amine or ammonia[2][3][4]. For the synthesis of an N-unsubstituted pyrrole like our target molecule, ammonia is the reagent of choice. This route is convergent but requires the prior synthesis of a suitably substituted 1,4-dicarbonyl precursor.

Proposed Precursor: 3-cyano-2,5-hexanedione

The key to applying the Paal-Knorr synthesis is the availability of the 1,4-dicarbonyl precursor. For our target, this would be 3-cyano-2,5-hexanedione. While not a common off-the-shelf chemical, its synthesis can be envisioned through established C-C bond-forming reactions, for example, by the acylation of pyruvonitrile (acetyl cyanide) with a suitable electrophile.

Causality of Experimental Choices

The Paal-Knorr reaction itself is typically carried out under mildly acidic conditions, which catalyze the initial formation of a hemiaminal, followed by intramolecular cyclization and dehydration to form the aromatic pyrrole ring. Using ammonia (often in the form of ammonium acetate, which provides both ammonia and a mild acid catalyst) ensures the formation of the N-unsubstituted pyrrole. The reaction is often heated to drive the dehydration steps to completion.

Experimental Protocol: A Hypothetical Two-Step Paal-Knorr Route

Step 1: Synthesis of 3-cyano-2,5-hexanedione (Hypothetical)

  • This step is based on the principles of enolate chemistry.

  • Materials : Pyruvonitrile (acetyl cyanide), a strong base (e.g., LDA), 2-bromopropionyl chloride, anhydrous THF.

  • Procedure :

    • Pyruvonitrile is deprotonated at the α-carbon using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) in anhydrous THF at low temperature (-78 °C) to form the enolate.

    • The enolate is then treated with an acylating agent such as 2-bromopropionyl chloride.

    • A subsequent nucleophilic substitution with a cyanide source would be required to install the nitrile group, followed by removal of the bromine. (This highlights the complexity of precursor synthesis).

Step 2: Paal-Knorr Cyclization

  • Materials : 3-cyano-2,5-hexanedione, ammonium acetate, glacial acetic acid.

  • Procedure :

    • A mixture of 3-cyano-2,5-hexanedione (1.0 eq) and ammonium acetate (3-5 eq) in glacial acetic acid is heated to reflux.

    • The reaction is monitored by TLC until the starting dicarbonyl compound is consumed.

    • After cooling, the reaction mixture is poured into water and neutralized with a base (e.g., NaHCO₃).

    • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

    • The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.

Visualization of the Workflow

cluster_precursor Precursor Synthesis cluster_cyclization Paal-Knorr Cyclization A Pyruvonitrile B Multi-step synthesis (e.g., Acylation, Cyanation) A->B C 3-cyano-2,5-hexanedione B->C D React with NH₄OAc in AcOH C->D E Heat to reflux D->E F Work-up & Purification E->F G 5-acetyl-1H-pyrrole-2-carbonitrile F->G

Caption: Workflow for the Paal-Knorr synthesis approach.

Route 3: The Barton-Zard Synthesis Approach

The Barton-Zard synthesis is a powerful method for constructing pyrrole rings, particularly those that might be difficult to access through other means. It involves the reaction of a nitroalkene with an α-isocyanide under basic conditions[5][6]. This route is also convergent and requires the synthesis of specific starting materials.

Proposed Precursors: 3-nitro-3-penten-2-one and Isocyanoacetonitrile

To synthesize our target molecule via the Barton-Zard reaction, the required precursors would be 3-nitro-3-penten-2-one and an isocyanide with a cyano group at the alpha position, namely isocyanoacetonitrile. Both of these starting materials require their own synthetic preparation.

Causality of Experimental Choices

The reaction is base-catalyzed. The base (e.g., a non-nucleophilic organic base like DBU) deprotonates the α-isocyanide. The resulting carbanion then undergoes a Michael-type addition to the nitroalkene. This is followed by an intramolecular cyclization (a 5-endo-dig cyclization) and subsequent elimination of the nitro group to form the aromatic pyrrole ring. The choice of a strong, non-nucleophilic base is critical to avoid side reactions with the electrophilic starting materials.

Experimental Protocol: A Hypothetical Multi-Step Barton-Zard Route

Step 1: Synthesis of 3-nitro-3-penten-2-one (Hypothetical)

  • This can be achieved via a Henry (nitro-aldol) reaction between nitroethane and glyoxal, followed by oxidation and dehydration, or by condensation of 2-nitropropane with an appropriate aldehyde. A plausible route involves the condensation of nitroethane with acetaldehyde to give 1-nitro-2-butanol, followed by oxidation to 1-nitro-2-butanone and subsequent condensation with formaldehyde.

Step 2: Synthesis of Isocyanoacetonitrile (Hypothetical)

  • Isocyanides are often prepared by the dehydration of the corresponding formamides. Thus, one could envision the synthesis starting from cyanoacetamide, which would be formylated and then dehydrated using a reagent like phosphoryl chloride or triphenylphosphine/iodine.

Step 3: Barton-Zard Cyclization

  • Materials : 3-nitro-3-penten-2-one, isocyanoacetonitrile, a non-nucleophilic base (e.g., DBU), an aprotic solvent (e.g., THF).

  • Procedure :

    • A solution of isocyanoacetonitrile (1.0 eq) in anhydrous THF is treated with DBU (1.1 eq) at room temperature.

    • 3-nitro-3-penten-2-one (1.0 eq) is added to the mixture.

    • The reaction is stirred until completion (monitored by TLC).

    • The reaction is quenched, and the product is extracted into an organic solvent.

    • The crude product is purified by column chromatography to yield 5-acetyl-1H-pyrrole-2-carbonitrile.

Visualization of the Workflow

cluster_precursors Precursor Synthesis cluster_cyclization Barton-Zard Cyclization A Nitroethane + Acetaldehyde (multi-step) B 3-nitro-3-penten-2-one A->B E React precursors with DBU in THF B->E C Cyanoacetamide (multi-step) D Isocyanoacetonitrile C->D D->E F Work-up & Purification E->F G 5-acetyl-1H-pyrrole-2-carbonitrile F->G

Caption: Workflow for the Barton-Zard synthesis approach.

Comparative Analysis of Synthetic Routes

The choice of the optimal synthetic route depends on several factors, including the desired scale, availability of starting materials, and the chemist's familiarity with the required techniques.

FeatureRoute 1: Direct AcylationRoute 2: Paal-Knorr SynthesisRoute 3: Barton-Zard Synthesis
Starting Materials 2-Pyrrolecarbonitrile, Acetic AnhydrideHypothetical: Pyruvonitrile, 2-bromopropionyl chlorideHypothetical: Nitroethane, Acetaldehyde, Cyanoacetamide
Availability of SMs Readily availablePrecursor requires multi-step synthesisPrecursors require multi-step synthesis
Number of Steps 1 (from 2-pyrrolecarbonitrile)2+ (precursor synthesis + cyclization)3+ (two precursor syntheses + cyclization)
Reported Yield ~20% for the desired 5-acetyl isomer[1]Moderate to high for cyclization; overall yield depends on precursor synthesisModerate to high for cyclization; overall yield depends on precursor syntheses
Key Reagents Perchloric acid (catalyst)Ammonium acetate, Acetic acidStrong non-nucleophilic base (e.g., DBU)
Scalability Moderate; purification can be challenging on a large scale.Potentially high, if precursor synthesis is efficient.Moderate; precursors can be complex to synthesize in large quantities.
Key Advantages Most direct route; fewest steps from a common intermediate.High-yielding and reliable cyclization step.Tolerant of various functional groups.
Key Disadvantages Low yield of the desired isomer; requires careful separation.Overall route is lengthy due to precursor synthesis.Overall route is lengthy and complex; starting materials are not readily available.

Conclusion and Recommendation

For laboratory-scale synthesis where the primary goal is to obtain the target compound efficiently from a readily available advanced intermediate, the Direct Acylation of 2-pyrrolecarbonitrile (Route 1) is the most practical choice, despite its moderate yield for the specific isomer. The procedure is well-documented, and the starting materials are commercially available. The main challenge lies in the purification to separate the 5-acetyl isomer from the 4-acetyl byproduct.

The Paal-Knorr (Route 2) and Barton-Zard (Route 3) syntheses represent more convergent, "from-the-ground-up" approaches. While the final ring-forming reactions are generally robust and high-yielding, the overall efficiency of these routes is heavily dependent on the non-trivial, multi-step synthesis of the required precursors. These routes would be more suitable for a research program focused on developing a novel, scalable synthesis from basic starting materials or for creating a library of analogues where the precursor synthesis can be diversified.

For most researchers, scientists, and drug development professionals requiring access to 5-acetyl-1H-pyrrole-2-carbonitrile for further derivatization, optimizing the separation of isomers from the direct acylation route is likely the most time- and resource-efficient strategy.

References

  • Fischer, H., and Orth, H. (1934). Die Chemie des Pyrrols. Akademische Verlagsgesellschaft, Leipzig. (Note: While historically cited, modern analysis suggests this synthesis yields the N-acetyl isomer).
  • Hale, W. J., & Hoyt, W. V. (1964). Pyrrole chemistry. VIII. By-products in the synthesis of 2-pyrrolecarbonitrile. Canadian Journal of Chemistry, 42(4), 973-976. [Link]

  • Barton, D. H. R., & Zard, S. Z. (1985). A new synthesis of pyrroles from nitroalkenes. Journal of the Chemical Society, Chemical Communications, (16), 1098-1100. [Link]

  • Li, J. J. (2013). Heterocyclic Chemistry in Drug Discovery. Wiley. [Link]

  • Ono, N. (2008). Barton-Zard Pyrrole Synthesis and Its Application to Synthesis of Porphyrins, Polypyrroles, and Dipyrromethene Dyes. Heterocycles, 75(2), 243-279. [Link]

  • Paal, C. (1884). Ueber die Derivate des Acetophenonacetessigs. Berichte der deutschen chemischen Gesellschaft, 17(2), 2756-2767. [Link]

  • Knorr, L. (1884). Synthese von Furfuran-, Pyrrol- und Thiophenderivaten. Berichte der deutschen chemischen Gesellschaft, 17(2), 1635-1642. [Link]

  • Amarnath, V., & Amarnath, K. (1991). Paal-Knorr pyrrole synthesis. A new look at an old reaction. Mechanism and synthetic utility. The Journal of Organic Chemistry, 56(24), 6924-6931. [Link]

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. [Link]

  • Wikipedia. (2023). Paal–Knorr synthesis. [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 5-acetyl-1H-pyrrole-2-carbonitrile

[1][2] Part 1: Executive Safety Directive The Core Hazard: The Nitrile Moiety While 5-acetyl-1H-pyrrole-2-carbonitrile is a functionalized aromatic intermediate often used in drug discovery, its disposal protocol is dict...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Part 1: Executive Safety Directive

The Core Hazard: The Nitrile Moiety While 5-acetyl-1H-pyrrole-2-carbonitrile is a functionalized aromatic intermediate often used in drug discovery, its disposal protocol is dictated by the cyano (-CN) group at the 2-position.

Operational Rule #1 (The "Acid Wall"): NEVER mix this compound or its waste stream with acidic waste. Although aromatic nitriles are generally more stable than inorganic cyanides, the addition of strong acids to nitrile waste streams can catalyze hydrolysis. In the presence of moisture and low pH, this risks liberating Hydrogen Cyanide (HCN) gas, a rapid-acting asphyxiant.

Disposal Classification:

  • Primary Stream: Organic Cyanide Waste (P-List/U-List equivalent protocols recommended).

  • Secondary Hazard: Acute Toxicity (Oral/Dermal) & Serious Eye Damage.[1][2]

Part 2: Chemical Profile & Risk Assessment

To manage disposal effectively, you must understand the "Enemy Profile." This compound combines the reactivity of a pyrrole ring with a nitrile group.

PropertySpecificationOperational Implication
Functional Groups Nitrile (-CN), Acetyl (-COCH3), Pyrrole RingNitrile: Cyanide generation risk. Pyrrole: Light/Air sensitivity; potential polymerization.
Physical State Solid (typically off-white/yellow powder)Dust inhalation risk during weighing/transfer.
Acidity/Basicity Weakly acidic (Pyrrole NH)Compatible with basic organic waste streams; incompatible with strong oxidizers.
Hazard Codes H301/H311: Toxic if swallowed/skin contact.H318: Causes serious eye damage.H332: Harmful if inhaled.[1][3][4]Double-gloving (Nitrile/Neoprene) is mandatory. Face shield required for large quantities.
Incompatibility Strong Acids, Strong Oxidizers, Strong Bases Segregation is critical. Do not place in general "Organic Solvent" bins if those bins contain acid traces.

Part 3: The "Acid-Wall" Segregation Protocol

The most common laboratory accident involving nitriles occurs during waste consolidation. You must implement a strict segregation logic.

Mechanistic Logic (The "Why")

In an acidic aqueous environment, the nitrile group undergoes hydrolysis:



While this reaction is often slow for aromatic nitriles, the intermediate steps or the presence of other metal salts in a "commingled" waste container can facilitate the release of toxic fumes or energetic decomposition.[5]
Segregation Workflow Diagram

The following decision tree illustrates the mandatory waste routing for 5-acetyl-1H-pyrrole-2-carbonitrile.

WasteSegregation cluster_legend Protocol Logic Start Waste Generation: 5-acetyl-1H-pyrrole-2-carbonitrile CheckState Physical State? Start->CheckState Solid Solid Waste (Powder/Contaminated PPE) CheckState->Solid Liquid Liquid Waste (Mother Liquor/Rinsate) CheckState->Liquid BinSolid Bin A: Solid Toxic Waste (Double Bagged) Solid->BinSolid CheckpH CRITICAL CHECK: Is the solution Acidic (pH < 7)? Liquid->CheckpH AcidYes YES: STOP! CheckpH->AcidYes Risk of HCN AcidNo NO (Neutral/Basic) CheckpH->AcidNo Neutralize Neutralize with NaOH to pH 9-10 AcidYes->Neutralize Neutralize->CheckpH BinLiquid Bin B: Organic Cyanide/Nitrile (Alkaline pH) AcidNo->BinLiquid Legend Ensure pH is > 9 before consolidation to prevent hydrolysis.

Figure 1: Waste segregation logic focusing on pH control to prevent nitrile hydrolysis.

Part 4: Step-by-Step Disposal Workflow

Phase 1: Pre-Disposal Stabilization

Before moving waste from the bench to the satellite accumulation area:

  • Quench Reactive Residues: If the compound was used in a reaction with reactive species (e.g., acid chlorides), quench the mixture carefully.

  • pH Adjustment: Check the pH of liquid waste. If acidic, adjust to pH 9–10 using 1M Sodium Hydroxide (NaOH). This keeps the nitrile stable and prevents volatile acid formation.

Phase 2: Packaging & Labeling
  • Solid Waste (Gloves, Weigh boats, Excess Solid):

    • Place in a clear polyethylene bag (minimum 4 mil thickness).

    • Seal with tape.

    • Place the first bag inside a second bag (Double-Bagging).

    • Label: "Toxic Solid - Organic Nitrile - 5-acetyl-1H-pyrrole-2-carbonitrile".

  • Liquid Waste:

    • Use a High-Density Polyethylene (HDPE) or Glass container. Avoid metal containers if the waste is acidic (corrosion risk) or if metal-catalyzed hydrolysis is possible.

    • Label: "Hazardous Waste - Organic Cyanides/Nitriles - pH Basic".

    • Venting: Use a vented cap if there is any risk of ongoing reaction/gas evolution (e.g., if quenched recently).

Phase 3: Pickup & Destruction
  • Chain of Custody: Hand off directly to EHS personnel. Do not leave in hallways.

  • Ultimate Fate: The standard industry method for aromatic nitriles is High-Temperature Incineration with scrubber systems to capture nitrogen oxides (NOx).

Part 5: Emergency Contingencies (Spill Response)

If a spill occurs, immediate action is required to prevent exposure and contamination.[1][4]

Spill Response Algorithm:

SpillResponse Spill Spill Detected Assess Assess Volume (< 100g vs > 100g) Spill->Assess Minor Minor Spill (Lab Personnel) Assess->Minor Manageable Major Major Spill (Evacuate & Call EHS) Assess->Major High Risk PPE Don PPE: Nitrile Gloves (Double), Goggles, Lab Coat Minor->PPE SolidSpill Is it Solid? PPE->SolidSpill DryClean Scoop/Sweep gently (Avoid Dust) SolidSpill->DryClean Yes WetClean Absorb with Vermiculite or Chemizorb SolidSpill->WetClean No (Liquid/Solution) Decon Decontaminate Surface: 1% Bleach or 1N NaOH (Oxidize/Hydrolyze Traces) DryClean->Decon WetClean->Decon Final Dispose as Hazardous Waste Decon->Final

Figure 2: Operational workflow for containing and cleaning spills of pyrrole carbonitriles.

Decontamination Solution: For final surface cleaning, use a 10% Bleach solution (Sodium Hypochlorite) or 1N NaOH .

  • Mechanism:[4][6] Hypochlorite oxidizes the nitrile/cyanide traces; NaOH ensures the pH remains high to prevent HCN evolution. Allow 15-20 minutes of contact time before wiping.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 78216, Pyrrole-2-carbonitrile (Analogous Hazard Data). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[2] Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Management of Cyanide and Organic Waste. Retrieved from [Link]

  • Princeton University Environmental Health & Safety. Chemical Incompatibility Chart. Retrieved from [Link]

Sources

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